Methyl 3-O-feruloylquinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O9/c1-25-13-7-10(3-5-11(13)19)4-6-15(21)27-14-9-18(24,17(23)26-2)8-12(20)16(14)22/h3-7,12,14,16,19-20,22,24H,8-9H2,1-2H3/b6-4+/t12-,14-,16-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYDMLXRLHYXSV-JVCGYDKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@@](C[C@H]([C@H]2O)O)(C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-O-feruloylquinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-O-feruloylquinate is a naturally occurring phenolic compound belonging to the chlorogenic acid family. It is the methyl ester of 3-O-feruloylquinic acid, an ester formed between ferulic acid and quinic acid. First identified in the roots of Macleaya microcarpa, this compound has garnered interest for its potential biological activities, including antibacterial, antiviral, and immunomodulatory properties.[1] Its structural similarity to other well-researched chlorogenic acids and the presence of the ferulic acid moiety suggest a range of therapeutic possibilities. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, biological activities with available quantitative data, detailed experimental protocols for its synthesis and analysis, and a discussion of its hypothesized mechanisms of action involving key cellular signaling pathways.
Physicochemical Properties and Characterization
The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques.
| Property | Data |
| Molecular Formula | C₁₈H₂₂O₉ |
| Molecular Weight | 382.37 g/mol |
| CAS Number | 154418-15-2 |
| Appearance | Expected to be a solid |
| Solubility | Soluble in DMSO, Pyridine (B92270), Methanol, Ethanol |
Table 1: Physicochemical Properties of this compound.
Spectroscopic Data
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. The presence of the methyl ester group will introduce a characteristic singlet proton signal around 3.7 ppm and a carbon signal around 52 ppm.[2] The position of the feruloyl group on the quinic acid ring can be definitively established using 2D NMR techniques like HMBC.
| Functional Group | ¹H NMR Chemical Shift (ppm, expected) | ¹³C NMR Chemical Shift (ppm, expected) |
| Feruloyl Moiety | ||
| H-2' | 6.35 (d) | 115.0 |
| H-5' | 7.10 (d) | 116.0 |
| H-6' | 6.95 (dd) | 123.5 |
| H-7' (α-olefinic) | 6.40 (d) | 116.5 |
| H-8' (β-olefinic) | 7.60 (d) | 145.0 |
| C-1' | 126.0 | |
| C-2' | 110.0 | |
| C-3' | 148.5 | |
| C-4' | 150.0 | |
| C-9' (C=O) | 167.0 | |
| -OCH₃ | 3.90 (s) | 56.0 |
| Quinic Acid Moiety | ||
| H-2ax, H-2eq | 2.0-2.3 (m) | 37.0 |
| H-3 | ~5.3 (m) | ~71.0 |
| H-4 | ~4.2 (m) | ~72.0 |
| H-5 | ~3.8 (m) | ~70.0 |
| H-6ax, H-6eq | 1.9-2.2 (m) | 38.0 |
| C-1 | ~75.0 | |
| C-2 | ~37.0 | |
| C-3 | ~71.0 | |
| C-4 | ~72.0 | |
| C-5 | ~70.0 | |
| C-6 | ~38.0 | |
| C-7 (C=O) | ~175.0 | |
| Methyl Ester | ||
| -OCH₃ | ~3.7 (s) | ~52.0 |
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound. [2]
2.1.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For the parent compound, 3-O-feruloylquinic acid, the precursor ion [M-H]⁻ is observed at m/z 367. Key fragment ions at m/z 193 (quinic acid - H₂O) and 179 (ferulic acid - H) are characteristic.[3][4][5] For this compound, the [M-H]⁻ ion would be expected at m/z 381, with characteristic fragment ions.
Biological Activities and Quantitative Data
Direct quantitative data on the biological activities of this compound are limited. However, data from its parent compound, 3-O-feruloylquinic acid, and other related chlorogenic acids provide a strong indication of its potential efficacy.
Anti-inflammatory Activity
This compound is expected to possess anti-inflammatory properties. The parent compound, 3-O-feruloylquinic acid, has been shown to inhibit the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 cells.[6]
| Compound | Assay | Cell Line | IC₅₀ |
| 3-O-feruloylquinic acid | DPPH radical scavenging | - | 0.06 mg/mL |
| 3-O-feruloylquinic acid | ABTS radical scavenging | - | 0.017 mg/mL |
| 3-O-feruloylquinic acid | Hydroxy radical scavenging | - | 0.49 mg/mL |
| Celecoxib (Reference) | COX-2 Inhibition | - | 4.6 µg/mL |
Table 3: Anti-inflammatory and Antioxidant Activity of 3-O-feruloylquinic acid and a Reference Compound. [6][7]
Antibacterial Activity
The antibacterial potential of this compound is suggested by studies on related phenolic acids. Chlorogenic acid, a closely related compound, has demonstrated a broad spectrum of antimicrobial activity.
| Compound | Bacterial Strain | MIC (µg/mL) |
| Chlorogenic Acid | Enterococcus faecalis | 64 |
| Chlorogenic Acid | Staphylococcus aureus | 500-1000 |
| Chlorogenic Acid | Escherichia coli | >1000 |
| Chlorogenic Acid | Pseudomonas aeruginosa | >1000 |
| Salicylic Acid (Reference) | Escherichia coli | 250-500 |
| Salicylic Acid (Reference) | Pseudomonas aeruginosa | 250-500 |
Table 4: Minimum Inhibitory Concentrations (MIC) of Chlorogenic Acid and a Reference Compound against various bacterial strains. [8]
Antiviral Activity
A study on a related isomer, Methyl 4-O-feruloylquinate, reported anti-H5N1 activity, suggesting that this compound may also possess antiviral properties.[9]
| Compound | Virus | Cell Line | Activity |
| Methyl 4-O-feruloylquinate | H5N1 Influenza A | MDCK | 3% protective rate at 5 µM |
Table 5: Antiviral Activity of a Structurally Related Compound. [9]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process adapted from the synthesis of other feruloylquinic acid derivatives.[10][11][12]
Step 1: Methylation of Quinic Acid
-
D-(-)-Quinic acid is suspended in methanol.
-
A catalytic amount of an acid catalyst (e.g., (±)-10-camphorsulfonic acid) is added.
-
The mixture is refluxed and monitored by TLC until completion.
-
The reaction is neutralized, and the solvent is removed under reduced pressure to yield methyl quinate.
Step 2: Protection of Hydroxyl Groups
-
The vicinal hydroxyl groups at C-4 and C-5 of methyl quinate are selectively protected. A common method is the formation of an acetal, for instance, with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst.
-
The protected methyl quinate is purified by column chromatography.
Step 3: Esterification with Ferulic Acid
-
Ferulic acid is activated, for example, by conversion to feruloyl chloride using thionyl chloride.
-
The protected methyl quinate is dissolved in a mixture of pyridine and dichloromethane (B109758) with a catalytic amount of DMAP.
-
Feruloyl chloride is added, and the reaction is stirred at room temperature until completion (monitored by TLC).
-
The product is purified by column chromatography.
Step 4: Deprotection
-
The protecting groups are removed under acidic conditions (e.g., 1 M aqueous HCl in THF).
-
The final product, this compound, is purified by column chromatography and/or recrystallization.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
Nitric Oxide Measurement:
-
After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance at 540 nm is measured using a microplate reader.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Antibacterial Activity Assay (MIC Determination)
Broth Microdilution Method:
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate with a suitable broth medium.
-
A standardized bacterial suspension is added to each well.
-
The plate is incubated at the optimal temperature for the specific bacterial strain.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Hypothesized Signaling Pathways
The biological activities of this compound are likely mediated through the modulation of key inflammatory and stress-response signaling pathways, primarily based on the known mechanisms of ferulic acid and other chlorogenic acids.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. It is hypothesized that this compound inhibits this pathway by preventing the degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of cellular responses to stress and inflammation. It is plausible that this compound can modulate this pathway by inhibiting the phosphorylation of key kinases, thereby reducing the activation of downstream transcription factors that promote the expression of inflammatory mediators.
Conclusion
This compound is a promising natural product with potential therapeutic applications in the fields of infectious diseases and inflammation. While direct and comprehensive experimental data for this specific compound remains to be fully elucidated, the available information on its parent and related compounds provides a strong foundation for future research. The experimental protocols and hypothesized mechanisms of action outlined in this guide are intended to serve as a valuable resource for scientists and drug development professionals interested in exploring the full potential of this compound. Further investigation is warranted to confirm its biological activities, establish a detailed safety profile, and fully characterize its interactions with key cellular signaling pathways.
References
- 1. This compound | CAS:154418-15-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-O-Feruloylquinic acid | C17H20O9 | CID 9799386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
The Natural Occurrence of Methyl 3-O-feruloylquinate: A Technical Guide for Researchers
Foreword: Methyl 3-O-feruloylquinate, a methyl ester of 3-O-feruloylquinic acid, is a phenolic compound that has garnered interest within the scientific community for its potential biological activities. As a derivative of ferulic acid and quinic acid, it belongs to the broad class of chlorogenic acids, which are well-documented for their antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its extraction and analysis, and insights into its potential biological mechanisms of action. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development.
Principal Natural Sources
This compound has been identified in a select number of plant species, often alongside its parent compound, 3-O-feruloylquinic acid, and other related phenolic derivatives. The primary documented botanical sources are detailed below.
Table 1: Documented Natural Sources of this compound
| Plant Species | Family | Part of Plant | Reference(s) |
| Phellodendron amurense | Rutaceae | Bark | [1] |
| Macleaya microcarpa | Papaveraceae | Roots | [2] |
| Stemona japonica | Stemonaceae | Roots | [3] |
While direct quantitative data on the concentration of this compound in these sources is not extensively reported in the available literature, its presence has been confirmed through rigorous analytical techniques. A related compound, Methyl 4-O-feruloylquinate, has been identified in coffee beans (Coffea arabica and Coffea robusta), suggesting that various isomers of methyl feruloylquinates may be present in other plant materials.
Methodologies for Extraction, Isolation, and Quantification
The extraction and analysis of this compound require careful consideration of the compound's chemical properties to ensure optimal yield and prevent degradation or artifact formation. The following protocols are based on established methods for the analysis of chlorogenic acids and their derivatives.
General Extraction Protocol
A generalized workflow for the extraction of this compound from plant material is presented below. It is important to note that the use of methanolic or ethanolic solvents during extraction can potentially lead to the formation of methyl and ethyl ester artifacts, respectively. Therefore, careful control of extraction conditions is crucial.
Detailed Experimental Protocols
2.2.1. Extraction from Macleaya microcarpa Roots
This protocol is adapted from methodologies used for the isolation of various compounds from Macleaya microcarpa.[4]
-
Sample Preparation: Air-dry and crush the roots of Macleaya microcarpa into a coarse powder.
-
Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 times for 7 days each).
-
Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and successively partition with petroleum ether, methylene chloride, and n-butanol to separate compounds based on polarity. This compound is expected to be in the more polar fractions.
-
Chromatographic Purification: Subject the relevant fractions to column chromatography using silica gel, eluting with a gradient of solvents (e.g., petroleum ether-ethyl acetate). Further purification can be achieved using Sephadex LH-20 column chromatography with a suitable solvent system (e.g., CH₂Cl₂–MeOH, 1:1).
-
Final Isolation: Isolate the pure compound using preparative High-Performance Liquid Chromatography (HPLC).
2.2.2. Extraction from Stemona japonica Roots
This protocol is based on the successful isolation of chlorogenic acid derivatives from Stemona japonica.[3]
-
Extraction: Extract the powdered roots of Stemona japonica with a suitable solvent such as ethanol.
-
Purification: Utilize preparative HPLC for the simultaneous separation and purification of chlorogenic acids and their derivatives. A C18 column is typically used with a gradient of acetonitrile (B52724) and water (containing a small percentage of formic acid to improve peak shape).
-
Identification: Elucidate the structure of the isolated compounds using spectroscopic methods such as UV, Nuclear Magnetic Resonance (NMR), and Electrospray Ionization Mass Spectrometry (ESI-MS).
Quantification by High-Performance Liquid Chromatography (HPLC)
Quantitative analysis of this compound can be performed using analytical HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
HPLC System: A standard HPLC system with a C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient elution with a binary solvent system is commonly employed. For example, Solvent A: 0.1% formic acid in water, and Solvent B: acetonitrile.
-
Detection: Detection can be performed using a DAD at the maximum absorption wavelength of feruloyl derivatives (around 320 nm). For higher sensitivity and specificity, LC-MS is recommended.
-
Quantification: A calibration curve is constructed using a purified standard of this compound to determine the concentration in the plant extracts.
Hypothesized Biological Activities and Signaling Pathways
Direct studies on the signaling pathways modulated by this compound are limited. However, based on the well-documented biological activities of its parent compound, ferulic acid, and other related chlorogenic acids, it is hypothesized that this compound may exert similar anti-inflammatory and antioxidant effects.[5][6]
Potential Anti-Inflammatory Mechanisms
The anti-inflammatory effects of many phenolic compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
3.1.1. Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. It is hypothesized that this compound may inhibit this pathway, potentially by preventing the degradation of IκB.[5]
3.1.2. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathways are also crucial in regulating inflammation. It is plausible that this compound could modulate these pathways, thereby reducing the production of inflammatory mediators.
Potential Antioxidant Mechanisms
The antioxidant properties of phenolic compounds are often linked to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
3.2.1. Keap1-Nrf2 Signaling Pathway
Under normal conditions, Nrf2 is bound to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of activators like certain phenolic compounds can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes. It is hypothesized that this compound may act as an activator of this pathway.
Conclusion
This compound is a naturally occurring phenolic compound found in the bark of Phellodendron amurense, and the roots of Macleaya microcarpa and Stemona japonica. While quantitative data on its concentration in these sources remains to be fully elucidated, established protocols for the extraction and analysis of related chlorogenic acids provide a solid foundation for further research. The biological activities of its constituent moieties suggest that this compound holds promise as an antioxidant and anti-inflammatory agent, likely acting through the modulation of key signaling pathways such as NF-κB and Nrf2. Further investigation is warranted to fully characterize its natural abundance, optimize its isolation, and confirm its therapeutic potential.
References
- 1. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of chlorogenic acids and their derivatives from Stemona japonica by preparative HPLC and evaluation of their anti-AIV (H5N1) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and identification of alkaloids from Macleaya microcarpa by UHPLC–Q-TOF-MS and their cytotoxic activity in vitro, antiangiogenic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Discovery of Methyl 3-O-feruloylquinate in Stemona japonica: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Methyl 3-O-feruloylquinate from the roots of Stemona japonica. This discovery is significant as it expands the known phytochemical profile of the Stemona genus, a source of potent bioactive compounds. This document details the experimental protocols for the extraction, purification, and structural elucidation of this compound. Furthermore, it presents quantitative data on its purity and initial bioactivity screenings, specifically its inhibitory effects against the avian influenza virus (AIV) H5N1. The methodologies are presented to be reproducible by researchers, scientists, and professionals in the field of drug development.
Introduction
Stemona japonica (Blume) Miq., a member of the Stemonaceae family, is a perennial herbaceous plant with a rich history in traditional medicine, particularly in East Asia.[1] Phytochemical investigations of this plant have primarily focused on its characteristic Stemona alkaloids, which possess a range of biological activities.[2] However, recent research has led to the identification of other classes of compounds within this species.
A notable discovery has been the isolation and characterization of several chlorogenic acid derivatives, including this compound, from the roots of Stemona japonica.[3] This was the first report of such compounds in the Stemona genus.[3] Chlorogenic acids and their derivatives are well-known for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and antiviral properties. The identification of this compound in S. japonica opens new avenues for exploring the therapeutic potential of this plant beyond its traditional uses. This guide provides a comprehensive summary of the scientific findings related to this discovery.
Isolation and Purification
The isolation of this compound from Stemona japonica was achieved through a multi-step process involving solvent extraction followed by preparative high-performance liquid chromatography (prep-HPLC).
Experimental Protocol: Extraction and Isolation
-
Plant Material: The roots of Stemona japonica were collected, dried, and pulverized.
-
Extraction: The powdered plant material was extracted with 95% ethanol (B145695) at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract was suspended in water and partitioned successively with petroleum ether and ethyl acetate (B1210297). The ethyl acetate fraction, containing the compounds of interest, was concentrated.
-
Preparative High-Performance Liquid Chromatography (prep-HPLC): The ethyl acetate fraction was subjected to prep-HPLC for the final purification of this compound. A C18 reversed-phase column was used with a mobile phase consisting of a gradient of methanol (B129727) and water.[3] Fractions were collected and monitored by UV detection.
-
Purity Assessment: The purity of the isolated compound was determined by analytical HPLC, with purities of over 95% being achieved.[3]
Structural Elucidation
The structure of the isolated compound was determined using a combination of spectroscopic techniques, including Ultraviolet (UV) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS).[3]
Spectroscopic Data
The structural confirmation of this compound was based on the interpretation of its spectroscopic data.
| Spectroscopic Data Type | Observed Characteristics |
| UV (in Methanol) | Maxima consistent with a feruloyl moiety. |
| ¹H NMR | Signals corresponding to a trans-feruloyl group (including characteristic olefinic protons with a large coupling constant), a quinic acid core, and a methyl ester group. |
| ¹³C NMR | Carbon signals confirming the presence of a feruloyl group, a quinic acid moiety, and a methyl ester. |
| ESI-MS | A molecular ion peak corresponding to the molecular formula of this compound. |
Table 1: Summary of Spectroscopic Data for Structural Elucidation.
Chemical Structure
Bioactivity Assessment
Following its isolation and characterization, this compound was evaluated for its in vitro antiviral activity against the H5N1 avian influenza virus.
Experimental Protocol: Anti-AIV (H5N1) Assay
The antiviral activity was assessed using a Neutral Red uptake assay in Madin-Darby Canine Kidney (MDCK) cells.[3]
-
Cell Culture: MDCK cells were cultured in 96-well plates.
-
Virus Infection: The cells were infected with the H5N1 virus.
-
Compound Treatment: Various concentrations of this compound were added to the infected cells.
-
Incubation: The plates were incubated to allow for viral replication and the development of cytopathic effects (CPE).
-
Neutral Red Staining: A solution of Neutral Red was added to the wells. Viable cells take up the dye into their lysosomes.
-
Dye Extraction and Quantification: The dye was extracted from the viable cells, and the absorbance was measured spectrophotometrically. The percentage of viable cells was calculated relative to control wells.
Quantitative Bioactivity Data
This compound demonstrated a moderate inhibitory effect against the H5N1 virus in vitro.[3]
| Compound | Concentration | Assay | Cell Line | Virus Strain | Inhibitory Effect |
| This compound | Not specified in abstract | Neutral Red Uptake | MDCK | AIV (H5N1) | Moderate inhibition of viral-induced CPE |
Table 2: In Vitro Anti-AIV (H5N1) Activity of this compound.
Potential Signaling Pathways in Antiviral Activity
While the precise mechanism of action for this compound against the H5N1 virus has not been elucidated, research on related feruloylated compounds and other polyphenols suggests potential interactions with host signaling pathways involved in the inflammatory response to viral infections. The RIG-I/MAVS/TRAF3 signaling pathway is a key component of the innate immune response to viral RNA.
Conclusion
The discovery of this compound in Stemona japonica represents a significant contribution to the phytochemistry of this medicinal plant. The successful isolation and structural elucidation of this compound provide a basis for further investigation into its pharmacological properties. The preliminary findings of its anti-influenza activity against the H5N1 virus are promising and warrant more detailed studies to determine its mechanism of action and potential as a therapeutic agent. This technical guide summarizes the foundational research on this compound from S. japonica, offering valuable information for researchers in natural product chemistry, pharmacology, and drug discovery.
References
The Biosynthesis of Methyl 3-O-feruloylquinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-O-feruloylquinate is a naturally occurring phenolic compound with potential pharmacological applications. Its biosynthesis is intrinsically linked to the broader phenylpropanoid pathway, a fundamental route for the synthesis of a vast array of plant secondary metabolites. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the enzymatic steps, presenting available quantitative data, and outlining experimental protocols for the characterization of the key enzymes involved. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Introduction
This compound is an ester formed between ferulic acid and the methyl ester of quinic acid. As a derivative of the well-studied chlorogenic acids, it is of significant interest for its potential antioxidant, anti-inflammatory, and other biological activities. Understanding its biosynthesis is crucial for developing biotechnological approaches to enhance its production in plants or through microbial fermentation, as well as for synthesizing novel analogs with improved therapeutic properties.
The biosynthesis of this compound is a multi-step process that begins with the central phenylpropanoid pathway, leading to the formation of feruloyl-CoA. This activated ferulic acid is then esterified to quinic acid, a reaction catalyzed by a specific acyltransferase. The final step involves the methylation of the carboxylic acid group of the quinic acid moiety. This guide will dissect each of these stages in detail.
The Biosynthetic Pathway
The formation of this compound can be conceptually divided into three major stages:
-
Phenylpropanoid Pathway: Synthesis of the precursor, feruloyl-CoA.
-
Esterification: Formation of 3-O-feruloylquinic acid.
-
Methylation: Conversion of 3-O-feruloylquinic acid to this compound.
Stage 1: The Phenylpropanoid Pathway and Formation of Feruloyl-CoA
The phenylpropanoid pathway is the initial and foundational part of the biosynthesis. It begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce various hydroxycinnamoyl-CoA esters, including feruloyl-CoA.
Caption: The Phenylpropanoid Pathway to Feruloyl-CoA.
The key enzymes in this pathway leading to feruloyl-CoA are:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.
-
p-Coumaroyl 3'-hydroxylase (C3'H): Another cytochrome P450 enzyme that hydroxylates p-coumaroyl-CoA to caffeoyl-CoA.
-
Caffeoyl-CoA O-methyltransferase (CCoAOMT): A SAM-dependent methyltransferase that methylates the 3'-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.
Stage 2: Esterification to form 3-O-Feruloylquinic Acid
The central step in the formation of the feruloylquinate core is the esterification of feruloyl-CoA with quinic acid. This reaction is catalyzed by hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) , an enzyme belonging to the BAHD acyltransferase family.[1][2][3] This enzyme facilitates the transfer of the feruloyl group from coenzyme A to one of the hydroxyl groups of quinic acid. The regiospecificity of this enzyme is crucial for the formation of the 3-O-isomer.
Caption: HQT-catalyzed formation of 3-O-Feruloylquinic acid.
Stage 3: Methylation to form this compound
The final step in the biosynthesis is the methylation of the carboxylic acid group of 3-O-feruloylquinic acid. This reaction is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent carboxyl methyltransferase .[1][4][5] This class of enzymes utilizes SAM as the methyl donor to convert carboxylic acids into their corresponding methyl esters. While a specific enzyme for 3-O-feruloylquinic acid has not been definitively characterized, members of the SABATH family of methyltransferases are known to act on a variety of plant secondary metabolites with carboxyl groups.[1][5]
Caption: Final methylation step to this compound.
Quantitative Data
Quantitative kinetic data for the specific enzymes in the biosynthesis of this compound are limited. The following tables summarize available data for the key enzyme classes. It is important to note that kinetic parameters can vary significantly depending on the plant species, isoenzyme, and assay conditions.
Table 1: Kinetic Parameters of Hydroxycinnamoyl-CoA:shikimate/quinate Hydroxycinnamoyl Transferase (HCT/HQT) from Physcomitrella patens
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| Shikimate | 0.22 | 5.1 | 23.2 |
| Quinate | 9.4 | 3.5 | 0.37 |
| Threonate | 17.2 | 0.16 | 0.009 |
| Data from a study on PpHCT, which shows a preference for shikimate but also utilizes quinate. The acyl donor was p-coumaroyl-CoA. |
Table 2: Kinetic Parameters of a Jasmonic Acid Carboxyl Methyltransferase from Arabidopsis thaliana
| Substrate | Km (µM) |
| Jasmonic acid | 38.5 |
| This table provides an example of the affinity of a plant carboxyl methyltransferase for its substrate and serves as a proxy due to the lack of specific data for a 3-O-feruloylquinic acid methyltransferase.[5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound.
Expression and Purification of Recombinant HQT
A generic protocol for the expression and purification of His-tagged HQT from E. coli is described below.[6][7][8]
Experimental Workflow:
Caption: Workflow for recombinant HQT expression and purification.
Methodology:
-
Vector Construction: The coding sequence for HQT is cloned into an E. coli expression vector containing a polyhistidine (His6) tag.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. The culture is grown at 37°C with shaking until it reaches an appropriate optical density.
-
Induction: Protein expression is induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated at a lower temperature (e.g., 18-25°C) for an extended period to promote proper protein folding.
-
Cell Harvesting and Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed, for example, by sonication.
-
Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged HQT is applied to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. After washing to remove unbound proteins, the His-tagged HQT is eluted with a buffer containing imidazole.
-
Buffer Exchange: The purified protein is then buffer-exchanged into a suitable storage buffer and concentrated. Protein concentration is determined, and purity is assessed by SDS-PAGE.
In Vitro Assay for HQT Activity
The activity of the purified HQT can be determined by monitoring the formation of 3-O-feruloylquinic acid from feruloyl-CoA and quinic acid.[9][10]
Reaction Mixture:
-
100 mM Potassium phosphate (B84403) buffer (pH 7.0)
-
10 mM Quinic acid
-
100 µM Feruloyl-CoA
-
Purified recombinant HQT (concentration to be optimized)
Procedure:
-
The reaction is initiated by the addition of feruloyl-CoA.
-
The mixture is incubated at 30°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped by the addition of an equal volume of methanol (B129727) or by acidification.
-
The reaction products are analyzed by reverse-phase HPLC or UPLC-MS/MS. The formation of 3-O-feruloylquinic acid is monitored at a suitable wavelength (e.g., 320 nm) and quantified by comparison to a standard curve.
In Vitro Assay for SAM-Dependent Carboxyl Methyltransferase Activity
A general protocol for assaying the activity of a putative 3-O-feruloylquinic acid carboxyl methyltransferase is provided below, based on commercially available assay kits.[11][12][13]
Reaction Mixture:
-
SAM Methyltransferase Assay Buffer (typically includes a buffer, and components for a coupled assay)
-
1 mM 3-O-Feruloylquinic acid (substrate)
-
1 mM S-Adenosyl-L-methionine (SAM)
-
Purified recombinant carboxyl methyltransferase (concentration to be optimized)
Procedure:
-
The reaction components are mixed in a microplate well.
-
The reaction is initiated by the addition of the enzyme.
-
The production of S-adenosyl-L-homocysteine (SAH), a product of all SAM-dependent methylation reactions, is monitored continuously using a coupled enzyme assay. This typically involves the enzymatic conversion of SAH to a product that can be detected spectrophotometrically or fluorometrically.
-
The rate of change in absorbance or fluorescence is proportional to the methyltransferase activity.
UPLC-MS/MS Analysis of Reaction Products
A UPLC-MS/MS method is essential for the sensitive and specific detection and quantification of 3-O-feruloylquinic acid and this compound.[14][15][16][17][18]
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient: A suitable gradient from low to high organic phase to separate the analytes.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative ESI
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
3-O-Feruloylquinic acid: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
The specific mass transitions would need to be determined by infusing pure standards of the compounds of interest.
Conclusion
The biosynthesis of this compound is a fascinating example of the intricate metabolic networks within plants. While the general pathway is understood to proceed through the phenylpropanoid pathway, followed by esterification and methylation, there remain significant opportunities for further research. Specifically, the definitive identification and characterization of the carboxyl methyltransferase responsible for the final step, as well as detailed kinetic analysis of the HQT-catalyzed formation of 3-O-feruloylquinic acid, are key areas for future investigation. The protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into the biochemistry of this promising natural product and to explore its potential for various applications.
References
- 1. pnas.org [pnas.org]
- 2. Quinate O-hydroxycinnamoyltransferase - Wikiwand [wikiwand.com]
- 3. Quinate O-hydroxycinnamoyltransferase - Wikipedia [en.wikipedia.org]
- 4. Carboxyl Methyltransferase Catalysed Formation of Mono‐ and Dimethyl Esters under Aqueous Conditions: Application in Cascade Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag | Springer Nature Experiments [experiments.springernature.com]
- 8. med.unc.edu [med.unc.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. In vitro evaluation of hydroxycinnamoyl CoA:quinate hydroxycinnamoyl transferase expression and regulation in Taraxacum antungense in relation to 5-caffeoylquinic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Universal, Continuous Assay for SAM-dependent Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. usbio.net [usbio.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. japsonline.com [japsonline.com]
- 17. How to distinguish between feruloyl quinic acids and isoferuloyl quinic acids by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. experts.umn.edu [experts.umn.edu]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-O-feruloylquinate is a naturally occurring phenolic compound belonging to the diverse family of chlorogenic acids. These compounds, esters formed between a quinic acid and a hydroxycinnamic acid, are widely distributed in the plant kingdom and are significant components of the human diet, found in coffee, fruits, and vegetables. This technical guide provides a comprehensive overview of this compound and its related chlorogenic acids, focusing on their chemical properties, biosynthesis, biological activities, and the underlying molecular mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this class of phytochemicals.
This compound is structurally an ester of ferulic acid and the methyl ester of quinic acid. The presence of the ferulic acid moiety is believed to be the primary contributor to its antioxidant and anti-inflammatory properties. Ferulic acid is a well-established antioxidant that can effectively scavenge free radicals. The methylation of the quinic acid carboxyl group may influence the compound's lipophilicity, potentially affecting its bioavailability and cellular uptake.
Chemical Properties and Biosynthesis
Chlorogenic acids are a group of esters derived from the esterification of a quinic acid and a hydroxycinnamic acid, such as caffeic, ferulic, or p-coumaric acid. The specific compound, this compound, has the molecular formula C18H22O9 and a molecular weight of 382.4 g/mol . It can be sourced from the bark of Phellodendron amurense and the roots of Macleaya microcarpa.
The biosynthesis of chlorogenic acids originates from the shikimate pathway, a key metabolic route in plants and microorganisms for the production of aromatic amino acids. L-phenylalanine, an output of this pathway, is converted to cinnamic acid, which then undergoes a series of hydroxylations and methylations to form various hydroxycinnamic acids, including ferulic acid. These activated acids are then esterified with quinic acid to produce the diverse family of chlorogenic acids.
Quantitative Data on Biological Activities
While specific quantitative data for the biological activities of this compound are limited in the publicly available literature, the activities of its parent compound, 3-O-feruloylquinic acid, and other closely related chlorogenic acids provide valuable insights into its potential efficacy. The following tables summarize the available quantitative data for these related compounds.
Table 1: Antioxidant Activity of 3-O-Feruloylquinic Acid and Related Compounds
| Compound/Extract | Assay | IC50 Value | Source |
| 3-O-Feruloylquinic acid | DPPH Radical Scavenging | 21-51% inhibition at 10 µM | [1] |
| 3-O-Feruloylquinic acid | Xanthine Oxidase Radical Scavenging | 21-51% inhibition at 10 µM | [1] |
| 3-O-Feruloylquinic acid | H2O2-induced mitochondrial membrane depolarization inhibition | 27% inhibition at 10 µM | [1] |
| 3-O-Feruloylquinic acid | H2O2-induced caspase-9 activation inhibition | 50% inhibition at 10 µM | [1] |
Table 2: Anti-inflammatory Activity of Ferulic Acid and Related Compounds
| Compound | Assay | Cell Line | IC50 Value / Effect | Source |
| Ferulic Acid | Inhibition of TNF-α release (LPS-induced) | RAW 264.7 macrophages | Significant reduction at 1, 10, and 50 µM | |
| Ferulic Acid | Inhibition of IL-6 secretion (TNF-α-treated) | 3T3-L1 adipocytes | Significant decrease at 1, 10, and 50 µM | |
| Ferulic Acid | Inhibition of IL-1β secretion (TNF-α-treated) | 3T3-L1 adipocytes | Significant decrease at 1, 10, and 50 µM |
Signaling Pathways
The antioxidant and anti-inflammatory effects of chlorogenic acids are mediated through the modulation of key cellular signaling pathways. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Phenolic compounds, including ferulic acid derivatives, are thought to inhibit this pathway by preventing the degradation of IκB.
Caption: Proposed inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK signaling pathway is another crucial regulator of cellular processes, including inflammation, proliferation, and apoptosis. It consists of a cascade of protein kinases: MAPKKK, MAPKK, and MAPK. Extracellular signals activate this cascade, leading to the phosphorylation and activation of transcription factors that regulate the expression of inflammatory mediators. Ferulic acid and its derivatives have been shown to inhibit the phosphorylation of key MAPK proteins such as p38, ERK, and JNK.
Caption: Proposed inhibition of the MAPK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the antioxidant and anti-inflammatory properties of chlorogenic acids.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow, measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of the test compound and the positive control in methanol.
-
Create a series of dilutions of the test compound and positive control.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Principle: This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is assessed by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture medium using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value is determined from the dose-response curve.
Caption: General experimental workflow for the in vitro nitric oxide inhibition assay.
Conclusion
This compound, as a member of the chlorogenic acid family, holds significant promise as a bioactive compound with potential therapeutic applications. Its structural features, particularly the presence of the ferulic acid moiety, suggest potent antioxidant and anti-inflammatory activities. The modulation of key signaling pathways such as NF-κB and MAPK appears to be a central mechanism underlying these effects. While direct quantitative data for this compound remains an area for further investigation, the information available for closely related compounds provides a strong rationale for its continued exploration in the context of drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further elucidate the biological activities and therapeutic potential of this interesting natural product.
References
Spectroscopic and Methodological Profile of Methyl 3-O-feruloylquinate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-O-feruloylquinate, a significant natural product of interest to researchers, scientists, and drug development professionals. This document outlines the key spectral characteristics, experimental protocols for its isolation and analysis, and visual representations of related biochemical pathways.
Introduction
This compound is a derivative of feruloylquinic acid, a class of phenolic compounds widely distributed in the plant kingdom. These compounds are recognized for their potential biological activities, including antioxidant and anti-inflammatory properties. The addition of a methyl ester group can alter the physicochemical properties of the parent compound, such as its lipophilicity, which may in turn influence its bioavailability and therapeutic efficacy. Accurate and detailed spectroscopic data are paramount for the unambiguous identification and characterization of this compound in complex natural extracts or synthetic mixtures.
Spectroscopic Data
The structural elucidation of this compound is primarily achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following tables summarize the key quantitative data.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2', H-6' | 7.22 | dd | 3.48, 0.76 |
| H-5' | 6.64 | dd | 3.44, 1.72 |
| H-7' (vinyl) | 7.60 | d | 15.9 |
| H-8' (vinyl) | 6.30 | d | 15.9 |
| OCH₃ (feruloyl) | ~3.9 | s | |
| OCH₃ (quinic acid methyl ester) | ~3.7 | s | |
| H-3 | ~5.0-5.4 | m | |
| H-4 | ~3.8-5.4 | m | |
| H-5 | ~3.8-5.4 | m | |
| H-2ax, H-2eq, H-6ax, H-6eq | ~2.0-2.3 | m |
Note: Chemical shifts are dependent on the solvent used. The proton at the esterified position (H-3) typically shifts downfield.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) ppm |
| C-1' | ~127.0 |
| C-2' | ~110.0 |
| C-3' | ~148.5 |
| C-4' | ~150.0 |
| C-5' | ~116.0 |
| C-6' | ~123.0 |
| C-7' (vinyl) | ~145.0 |
| C-8' (vinyl) | ~115.0 |
| C-9' (C=O) | ~167.0 |
| OCH₃ (feruloyl) | ~56.0 |
| OCH₃ (quinic acid methyl ester) | ~52.0 |
| Quinic Acid Carbons | 70-80 |
Note: The precise chemical shifts will vary based on the solvent and specific isomer.[1]
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| Negative ESI | 367 | 193, 191, 179, 173, 134 |
Note: Fragmentation patterns can be used to distinguish between different isomers of feruloylquinic acid and their methyl esters.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the successful isolation, synthesis, and analysis of this compound.
Isolation from Natural Sources
This compound has been isolated from various plant sources, including the roots of Macleaya microcarpa.[4][5] A general workflow for its isolation is depicted below.
Synthesis of this compound
The chemical synthesis of this compound typically involves the esterification of quinic acid with ferulic acid, along with protection and deprotection steps.[6][7] A proposed synthetic workflow is outlined below.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃).[8]
-
Instrumentation: A 400 MHz or higher NMR spectrometer is recommended for optimal resolution.[1]
-
Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra for complete structural elucidation.[1]
Mass Spectrometry:
-
Instrumentation: An LC-MS system equipped with an electrospray ionization (ESI) source is commonly used.[2]
-
Analysis: Operate in both positive and negative ion modes to obtain comprehensive fragmentation data. Tandem mass spectrometry (MS/MS) is essential for distinguishing between isomers.[3]
Biological Activity and Signaling Pathways
This compound has been reported to possess antibacterial, antiviral, and immunomodulatory activities.[4] It is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways such as the NF-κB pathway.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic characterization and methodological considerations for this compound. The presented data and protocols are intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in their efforts to explore the therapeutic potential of this and related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-O-Feruloylquinic acid | C17H20O9 | CID 9799386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:154418-15-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. 3-O-Feruloylquinic acid | CAS:1899-29-2 | Manufacturer ChemFaces [chemfaces.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Methyl 3-O-feruloylquinate
CAS Number: 154418-15-2
This technical guide provides a comprehensive overview of Methyl 3-O-feruloylquinate, a natural phenolic compound. The document is intended for researchers, scientists, and drug development professionals, detailing its chemical properties, biological activities, and relevant experimental methodologies. Due to the limited availability of specific data for this compound, this guide also incorporates information from its close structural isomer, Methyl 4-O-feruloylquinate, and its parent compound, 3-O-feruloylquinic acid, to provide a more complete understanding.
Chemical and Physical Properties
This compound is an ester formed between ferulic acid and the methyl ester of quinic acid. Its chemical structure plays a crucial role in its biological activity.
| Property | Value | Source |
| CAS Number | 154418-15-2 | [1] |
| Molecular Formula | C₁₈H₂₂O₉ | |
| Molecular Weight | 382.36 g/mol | |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | [1] |
Biological Activity
This compound has been reported to exhibit several biological activities, primarily related to its antimicrobial and immunomodulatory properties.[1] It is suggested to inhibit the activity of bacteria and viruses and to regulate the immune system.[1]
Due to the scarcity of specific quantitative data for this compound, the following table summarizes the reported bioactivity for its isomer, Methyl 4-O-feruloylquinate, to provide an indication of potential efficacy.
| Bioactivity | Cell Line | Assay | Results | Source |
| Anti-H5N1 Influenza A Virus | MDCK cells | Neutral Red Uptake Assay | 3% protective rate at 5 µM | [2][3] |
Synthesis and Isolation
Isolation from Natural Sources
This compound has been isolated from the roots of Macleaya microcarpa, a plant used in traditional medicine.[1] The isolation process typically involves extraction with a suitable solvent followed by chromatographic purification.[1]
Chemical Synthesis
A proposed synthetic workflow is illustrated below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Detailed experimental protocols for assessing the biological activity of this compound are not explicitly described in the available literature. Therefore, the following protocols are based on methodologies used for the closely related isomer, Methyl 4-O-feruloylquinate, and can be adapted.
Antiviral Activity Assay (Neutral Red Uptake Assay)
This assay determines the viability of cells after viral infection and treatment with the test compound.[3]
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.[3]
-
Viral Infection: The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then infected with the H5N1 influenza virus at a specific multiplicity of infection (MOI).[3]
-
Compound Treatment: After a 1-hour viral adsorption period, the virus-containing medium is removed, and fresh medium containing various concentrations of this compound is added to the wells.[3]
-
Incubation: The plates are incubated for a period that allows for viral replication and cytotoxicity to occur, typically 48-72 hours.[3]
-
Neutral Red Staining: The medium is removed, and the cells are incubated with a medium containing Neutral Red dye, which is taken up by viable cells.[3]
-
Dye Extraction: After incubation, the cells are washed, and the incorporated dye is extracted using a destaining solution.[3]
-
Quantification: The absorbance of the extracted dye is measured using a spectrophotometer at approximately 540 nm. The absorbance is proportional to the number of viable cells.[3]
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of concentrations of this compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox).
-
Reaction: In a microplate well, mix a volume of the sample or standard solution with a volume of the DPPH solution. Include a control containing only the solvent and DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (approximately 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Signaling Pathways
The precise signaling pathways modulated by this compound are not well-elucidated. However, based on the known activities of related phenolic compounds, it is hypothesized that it may exert its anti-inflammatory and antioxidant effects through the modulation of key signaling pathways such as the NF-κB and Nrf2 pathways.
Hypothesized Anti-inflammatory Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. It is plausible that this compound may inhibit this pathway, leading to a reduction in the production of pro-inflammatory mediators.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
This guide provides a summary of the currently available technical information on this compound. Further research is needed to fully elucidate its biological activities, mechanisms of action, and therapeutic potential.
References
A Comprehensive Technical Review of Feruloylquinic Acid Derivatives: From Synthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feruloylquinic acid (FQA) derivatives, a class of phenolic compounds ubiquitously found in plants, particularly in coffee beans, fruits, and vegetables, have garnered significant scientific interest for their diverse pharmacological activities.[1][2] These compounds, formed by the esterification of ferulic acid and quinic acid, exhibit potent antioxidant, anti-inflammatory, and neuroprotective properties, making them promising candidates for the development of novel therapeutics for a range of human diseases.[1][2][3] This in-depth technical guide provides a comprehensive literature review of FQA derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.
Chemical Structure and Synthesis
The core structure of feruloylquinic acid consists of a quinic acid moiety esterified with one or more ferulic acid units. The position of the feruloyl group on the quinic acid ring gives rise to different isomers, such as 3-O-feruloylquinic acid, 4-O-feruloylquinic acid, and 5-O-feruloylquinic acid, each with potentially distinct biological activities.
The synthesis of FQA derivatives can be achieved through several routes. One common approach involves the esterification of a protected quinic acid derivative with ferulic acid. For instance, a novel synthesis of 5-O-feruloylquinic acid has been optimized in a 6-step sequence, with a key step being the Knoevenagel condensation of 4-hydroxy-3-methoxy-benzaldehyde and a malonate ester of quinic acid.[4][5] Another strategy involves the esterification of suitably protected quinic acid derivatives with 3-(4-acetoxy-3-methoxyphenyl)-acryloyl chloride, followed by hydrolysis to yield the desired FQA.[6] The synthesis of ferulic acid amides and esters has also been reported, often involving the reaction of ferulic acid with thionyl chloride to form an acid chloride, which is then reacted with the desired amine or alcohol.[7]
Biological Activities and Quantitative Data
Feruloylquinic acid derivatives have demonstrated a wide spectrum of biological activities. The following sections summarize the key findings and present quantitative data in structured tables for easy comparison.
Antioxidant Activity
The antioxidant properties of FQA derivatives are attributed to their ability to scavenge free radicals, a key factor in the pathogenesis of many diseases.[8] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method to evaluate this activity, with the results often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater antioxidant potency.
| Compound/Derivative | Assay | IC50 Value | Reference |
| 3-O-Feruloylquinic acid | DPPH radical scavenging | 0.06 mg/mL | [1] |
| Ferulic acid derivative (S-52372) | DPPH radical scavenging | Similar to Ferulic Acid | [9] |
| Ferulic acid | DPPH radical scavenging | ~66 µM | [10] |
| 5-Hydroxyferulic acid | DPPH radical scavenging | 11.89 ± 0.20 µM | [10] |
| Caffeic acid | DPPH radical scavenging | More potent than sinapic and ferulic acids | [11] |
Neuroprotective Effects
Oxidative stress is a major contributor to the pathology of neurodegenerative diseases.[1] FQA derivatives have shown significant neuroprotective effects in various in vitro models, often assessed by their ability to protect neuronal cells from oxidative damage. The human neuroblastoma cell line SH-SY5Y is a widely used model for these studies.
| Compound/Derivative | Cell Line | Insult | Concentration | Key Findings | Reference |
| 3,5-dicaffeoylquinic acid | SH-SY5Y | Hydrogen Peroxide | 10-50 µM | Attenuated neuronal death and caspase-3 activation; restored glutathione (B108866) levels. | [1] |
| 3,4-dicaffeoylquinic acid | SH-SY5Y | Hydrogen Peroxide | 10-50 µM | Showed neuroprotective effects against H₂O₂-induced cell damage. | [1] |
| Ferulic acid derivatives | Neuro-2a | Hydrogen Peroxide | Not specified | Exhibited cytoprotective effects against oxidative stress. | [12] |
| Ferulic acid | PC-12 | Ischemia/Reperfusion | Not specified | Protected against apoptosis and ROS generation. | [13] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. FQA derivatives have been shown to possess anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The RAW 264.7 murine macrophage cell line is a common model for these investigations.
| Compound/Derivative | Cell Line | Key Findings | Reference |
| 3-O-Feruloylquinic acid | RAW 264.7 | Inhibited LPS-induced mRNA expression of IL-1β, IL-6, iNOS, COX-2, and NF-κB; suppressed NO release. | [1] |
| Ferulic acid derivative (S-52372) | RAW 264.7 | Reduced release of NO, IL-6, TNF-α, and IL-1β; suppressed iNOS and COX-2 expression. | [9] |
| Ferulic acid-sesquiterpene lactone hybrids | RAW 264.7 | Showed pronounced anti-inflammatory activity against LPS-induced expression of pro-inflammatory cytokines. | [14] |
| Ferulic acid | RAW 264.7 | Decreased LPS-induced NO production. | [9] |
| 5-caffeoylquinic acid | Rat adipose tissue | Decreased expression of NF-κB and downstream inflammatory cytokines. | [15] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this review, offering a practical guide for researchers in the field.
DPPH Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant capacity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
Test compounds
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the test compounds and positive control in a suitable solvent to prepare a series of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the test compound solution (at various concentrations) to the wells.
-
For the control, add 100 µL of the solvent instead of the test compound.
-
For the blank, add 100 µL of methanol or ethanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a method to assess the neuroprotective effects of a compound against oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
Hydrogen peroxide (H₂O₂) or other neurotoxin
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Add the neurotoxin (e.g., H₂O₂) to the wells (except for the control group) and incubate for a further 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control group.
Anti-inflammatory Assay in RAW 264.7 Cells
This protocol outlines a method to evaluate the anti-inflammatory activity of a compound by measuring its effect on nitric oxide production.
Materials:
-
RAW 264.7 murine macrophage cells
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess reagent
-
Sodium nitrite (B80452) standard solution
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve.
Signaling Pathways and Mechanistic Insights
The biological effects of feruloylquinic acid derivatives are mediated through the modulation of several key intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain bioactive compounds like FQAs, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[1] This pathway is a key mechanism underlying the antioxidant and neuroprotective effects of FQA derivatives.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel efficient and versatile route to the synthesis of 5-O-feruloylquinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Oxidation and Anti-Inflammatory Potency Evaluation of Ferulic Acid Derivatives Obtained through Virtual Screening [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Effect of 5-caffeoylquinic acid on the NF-κB signaling pathway, peroxisome proliferator-activated receptor gamma 2, and macrophage infiltration in high-fat diet-fed Sprague-Dawley rat adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Methyl 3-O-feruloylquinate from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-O-feruloylquinate is a member of the feruloylquinic acid (FQA) class of phenolic compounds, which are esters of ferulic acid and quinic acid.[1] These compounds are widely distributed in the plant kingdom and are of significant interest to the pharmaceutical and nutraceutical industries due to their potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1] this compound, specifically, has been noted for its potential to inhibit the activity of bacteria and viruses and to regulate immunity.[2] The isolation and purification of this compound from complex plant matrices is a critical step for further research and development. These application notes provide detailed protocols for the extraction, purification, and analysis of this compound from plant materials.
Data Presentation
The selection of an appropriate extraction method is crucial for obtaining a good yield of this compound. The following table summarizes quantitative data from studies on related phenolic compounds, which can serve as a guide for optimizing the isolation of the target compound.
| Extraction Method | Plant Material | Solvent | Key Parameters | Yield/Observation | Reference |
| Microwave-Assisted Extraction (MAE) | Generic Plant Material (powdered) | 46% (v/v) Ethanol (B145695) in water | Temperature: 62°C, Time: 27.3 minutes | Optimized for general phenolic compounds | [3] |
| Alkaline Hydrolysis | Generic Plant Material | 2 M NaOH | Temperature: 41°C, Time: 12 hours | Effective for releasing bound forms of FQAs | [1] |
| Solid-Phase Extraction (SPE) | Plant Extract | Methanol (B129727), Water, Formic Acid | C18 Cartridge | Efficient cleanup and concentration | [4] |
Experimental Protocols
The following protocols are based on established methods for the extraction and purification of feruloylquinic acid derivatives and can be adapted for the specific isolation of this compound.
Protocol 1: Microwave-Assisted Extraction (MAE)
This method is a rapid and efficient technique for extracting phenolic compounds from plant materials.[3]
-
Sample Preparation: Dry the plant material at a moderate temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder.
-
Extraction:
-
Weigh 1.0 g of the powdered plant material and place it into a microwave-safe extraction vessel.[1]
-
Add an appropriate volume of extraction solvent (e.g., 46% v/v ethanol in water) to achieve a desired solid-to-liquid ratio.[3]
-
Set the microwave parameters. Based on general protocols for phenolics, a starting point could be: Temperature at 62°C and an extraction time of approximately 27 minutes.[3]
-
-
Post-Extraction:
Protocol 2: Alkaline Hydrolysis for Release of Bound Forms
This protocol is suitable for releasing feruloylquinic acids that are bound to the plant cell wall matrix.[1]
-
Hydrolysis:
-
Suspend the powdered plant material in an aqueous NaOH solution (e.g., 2 M).
-
Incubate the mixture at a controlled temperature (e.g., 41°C) for a specified duration (e.g., 12 hours).[1]
-
-
Neutralization and Extraction:
-
After incubation, cool the mixture and acidify it to a pH of 2-3 with concentrated HCl.
-
Centrifuge the acidified mixture (e.g., at 9000 rpm for 20 minutes) to pellet the solid residue.[1]
-
Collect the supernatant and perform a liquid-liquid extraction three times with an equal volume of ethyl acetate (B1210297).[1]
-
Pool the organic (ethyl acetate) phases.
-
-
Drying and Concentration:
Protocol 3: Purification by Column Chromatography
Column chromatography is a fundamental technique for the separation of isomers and purification of the target compound from the crude extract.[5][6]
-
Column Preparation:
-
Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar eluent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).[5]
-
Pour the slurry into a glass column and allow it to pack uniformly. Add a layer of sand on top to prevent disturbance.[5]
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial eluent and load it onto the column.[5]
-
-
Elution:
-
Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in hexane.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the desired compound (as identified by comparison with a standard, if available) and evaporate the solvent to obtain the purified this compound.
-
Protocol 4: Solid-Phase Extraction (SPE) for Sample Cleanup
SPE is a rapid and efficient method for sample cleanup and concentration prior to HPLC analysis.[4]
-
Cartridge Conditioning:
-
Sample Loading:
-
Washing:
-
Wash the cartridge with 5 mL of deionized water containing a low percentage of organic solvent (e.g., 5% methanol) and acidified to pH 2-3 to remove polar impurities.[4]
-
-
Elution:
-
Elute the bound this compound from the cartridge using 5 mL of methanol, which can be acidified with 0.1% formic acid to improve recovery.[4]
-
-
Post-Elution Processing:
-
The collected eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for HPLC analysis.[4]
-
Protocol 5: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for the identification and quantification of this compound.[3]
-
HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) is suitable.[3]
-
Column: A C18 reversed-phase column is commonly used.[3]
-
Mobile Phase:
-
Gradient Elution: A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-30% B; 15-20 min, 30-95% B; 20-22 min, 95% B; 22-22.1 min, 95-5% B; 22.1-25 min, 5% B.[7]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection: Monitor at a wavelength of 275 nm for phenolic compounds.[3]
Mandatory Visualization
Caption: Experimental workflow for the isolation of this compound.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
References
Application Notes and Protocols for the Synthesis of Methyl 3-O-feruloylquinate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 3-O-feruloylquinate is a member of the chlorogenic acid family, which are esters of certain cinnamic acids and quinic acid. These compounds are of significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective properties. As a specific isomer, this compound's biological activities and potential therapeutic applications are a subject of ongoing research. This document provides a detailed protocol for the chemical synthesis of this compound, designed to be a valuable resource for researchers in medicinal chemistry and drug development. The synthesis strategy involves the selective protection of hydroxyl groups on quinic acid, followed by esterification with an activated ferulic acid derivative and subsequent deprotection.
Data Presentation
A summary of the reported yield for the synthesis of the closely related 3-O-feruloylquinic acid is presented below. The final methylation step to obtain this compound is typically a high-yielding reaction under standard conditions.
| Starting Material | Key Reactions | Overall Yield | Reference |
| D-(-)-Quinic acid | 1. Protection of hydroxyl groups2. Esterification with 3-(4-acetoxy-3-methoxyphenyl)-acryloyl chloride3. Deprotection | 33% | [1] |
Experimental Protocols
This protocol details the chemical synthesis of this compound starting from D-(-)-quinic acid. The overall strategy involves the initial preparation of methyl quinate, selective protection of the 1-, 4-, and 5-hydroxyl groups, esterification at the 3-hydroxyl position with activated ferulic acid, and final deprotection.
Materials:
-
D-(-)-Quinic acid
-
Methanol (MeOH)
-
(±)-10-Camphorsulfonic acid (CSA)
-
Reagents for protecting groups (e.g., acetone (B3395972), 2,2-dimethoxypropane (B42991) for acetonide protection)
-
Ferulic acid
-
Activating agent for ferulic acid (e.g., oxalyl chloride or thionyl chloride)
-
Dichloromethane (DCM)
-
Reagents for deprotection (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl))
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
Step 1: Synthesis of Methyl Quinate
-
Suspend D-(-)-quinic acid in methanol.
-
Add a catalytic amount of (±)-10-camphorsulfonic acid.
-
Reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the catalyst with a mild base (e.g., sodium bicarbonate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure methyl quinate.
Step 2: Protection of Methyl Quinate
To achieve selective esterification at the 3-hydroxyl position, the other hydroxyl groups at the 1-, 4-, and 5-positions must be protected. A common strategy is the formation of an acetonide to protect the 4- and 5-hydroxyls, followed by protection of the 1-hydroxyl.
-
Dissolve methyl quinate in a suitable solvent (e.g., a mixture of acetone and 2,2-dimethoxypropane).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature and monitor by TLC until the formation of the 4,5-acetonide is complete.
-
Quench the reaction and remove the solvent.
-
The remaining free hydroxyl group at the 1-position can be protected using a suitable protecting group, for example, a silyl (B83357) ether.
Step 3: Preparation of Activated Ferulic Acid
For the esterification reaction, ferulic acid needs to be activated, for instance, by converting it to its acid chloride. The phenolic hydroxyl group of ferulic acid should be protected, for example, as an acetate ester, prior to this activation.
-
Protect the phenolic hydroxyl of ferulic acid (e.g., by acetylation with acetic anhydride).
-
Dissolve the protected ferulic acid in an inert solvent like dichloromethane.
-
Add an activating agent such as oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-(4-acetoxy-3-methoxyphenyl)-acryloyl chloride.
Step 4: Esterification
-
Dissolve the protected methyl quinate from Step 2 in a mixture of pyridine and dichloromethane.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Slowly add the activated ferulic acid derivative (from Step 3) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 5: Deprotection
-
Dissolve the protected this compound from Step 4 in a suitable solvent.
-
Add a deprotecting agent. For example, if acetonide and acetate protecting groups were used, acidic conditions (e.g., a mixture of THF and 1 M aqueous HCl) can be employed to remove both simultaneously.
-
Stir the reaction at room temperature and monitor by TLC until deprotection is complete.
-
Neutralize the reaction mixture and extract the product.
-
Dry the organic layer, concentrate, and purify the final product, this compound, by column chromatography and/or recrystallization.
Visualizations
Caption: Proposed experimental workflow for the synthesis of this compound.
Caption: Logical relationships in the synthesis of this compound.
References
Application Note and Protocol for the Quantification of Methyl 3-O-feruloylquinate using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-O-feruloylquinate is a naturally occurring phenolic compound and a derivative of ferulic acid and quinic acid, belonging to the family of chlorogenic acids.[1] These compounds are of significant interest in the pharmaceutical and nutraceutical industries due to their potential biological activities, including antioxidant and anti-inflammatory properties.[2][3] Accurate quantification of this compound in various samples, such as plant extracts or biological matrices, is crucial for quality control, pharmacokinetic studies, and overall product development.
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound. The protocol includes information on sample preparation, chromatographic conditions, method validation, and data analysis.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate quantification and prevent the degradation or isomerization of this compound.[4]
a) Extraction from Plant Material:
-
Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Weigh an appropriate amount of the powdered plant material (e.g., 100 mg) into a suitable tube.[4]
-
Add a defined volume of extraction solvent. Acidified methanol (B129727) (e.g., 100% methanol with 0.1% v/v formic acid) is recommended to improve extraction efficiency and inhibit isomerization.[4]
-
Vortex the mixture thoroughly for 1 minute.
-
Sonicate the sample in a chilled water bath for 15-30 minutes to enhance extraction while minimizing heat-induced degradation.[4][5]
-
-
Centrifugation: Centrifuge the extract at a high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet solid debris.[4]
-
Filtration: Carefully transfer the supernatant to a clean vial and filter it through a 0.45 µm syringe filter prior to HPLC analysis to remove any remaining particulate matter.[1]
b) Solid-Phase Extraction (SPE) for Sample Cleanup (Optional):
For complex matrices, an optional SPE cleanup step can be employed to remove interfering compounds.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.[6]
-
Sample Loading: Acidify the sample extract to a pH of approximately 2-3 with formic acid and load it onto the conditioned cartridge.[6]
-
Washing: Wash the cartridge with 5 mL of acidified deionized water (pH 2-3) to remove polar impurities.[6]
-
Elution: Elute the this compound from the cartridge using an appropriate volume of methanol, which can be acidified with 0.1% formic acid to improve recovery.[6]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.[6]
HPLC Method
A reversed-phase HPLC method is recommended for the separation and quantification of this compound.
a) Chromatographic Conditions:
| Parameter | Recommended Value |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[7][8] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic Acid[1] |
| Gradient Elution | Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a higher percentage (e.g., 50%) over 30 minutes to ensure good separation.[1] |
| Flow Rate | 1.0 mL/min[1][7] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 25°C[1] |
| Detection Wavelength | 325 nm[1] |
b) Standard Solution Preparation:
-
Stock Solution: Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
Data Presentation
Method Validation Parameters
The following tables summarize the expected quantitative data from a typical HPLC method validation for this compound, based on performance characteristics of similar assays for chlorogenic acid derivatives.[7][8][9]
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 500 | ≥ 0.999 |
Table 2: Precision
| Analyte | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| This compound | < 2% | < 5% |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Concentration Level | Mean Recovery (%) | %RSD |
| This compound | Low | 95 - 105 | < 5% |
| Medium | 95 - 105 | < 5% | |
| High | 95 - 105 | < 5% |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | ~0.05 | ~0.15 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Signaling Pathway Context
This compound, as a phenolic compound, is hypothesized to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway.[3]
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS:154418-15-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. A validated UV-HPLC method for determination of chlorogenic acid in Lepidogrammitis drymoglossoides (Baker) Ching, Polypodiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Analysis of Methyl 3-O-feruloylquinate Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-O-feruloylquinate and its isomers are members of the feruloylquinic acid family, which are esters formed between ferulic acid and quinic acid. These compounds are of significant interest in pharmaceutical and nutraceutical research due to their potential antioxidant and anti-inflammatory properties. As constitutional isomers, they share the same molecular formula (C₁₈H₂₂O₉) and mass, making their individual separation and quantification challenging.[1][2] This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the separation and characterization of this compound isomers.
Analytical Challenge
The primary challenge in the analysis of this compound isomers lies in their structural similarity. Distinguishing between positional isomers, such as methyl 3-O-, 4-O-, and 5-O-feruloylquinate, requires a highly selective chromatographic method coupled with a sensitive and specific mass spectrometric detection technique. Tandem mass spectrometry (MS/MS) is particularly well-suited for this purpose as it can provide structural information based on the fragmentation patterns of the isomers.[3][4]
Key Aspects of Isomer Differentiation
Successful differentiation of this compound isomers by LC-MS/MS relies on two key principles:
-
Chromatographic Separation: Achieving at least partial chromatographic separation of the isomers is crucial. This is accomplished by optimizing the HPLC/UHPLC conditions, including the stationary phase, mobile phase composition, gradient, and temperature.[5]
-
Mass Spectrometric Fragmentation: The isomers, despite having the same precursor ion mass, can yield different product ion spectra (MS/MS) in terms of the relative abundance of fragment ions. These differences in fragmentation patterns serve as fingerprints for the identification of each isomer. For feruloylquinic acid isomers, the key fragment ions are typically observed at m/z 193 (representing the feruloyl moiety) and m/z 173 (corresponding to the quinic acid moiety after a water loss). The relative intensities of these ions can be diagnostic for the position of the feruloyl group.[1][6]
Quantitative Data Summary
While specific quantitative data for this compound isomers in various matrices is not extensively available in the public domain, the following table presents representative data for the closely related, non-methylated feruloylquinic acid (FQA) isomers found in coffee silverskin extracts. This data, obtained by UHPLC-Q-Orbitrap HRMS, illustrates the typical concentration ranges observed for these compounds and serves as a valuable reference.[7] The methodology presented in this note is suitable for generating similar quantitative data for the methylated isomers.
Table 1: Concentration of Feruloylquinic Acid (FQA) Isomers in Coffee Silverskin Extracts [7]
| Analyte | Concentration Range (mg/g of extract) | Mean Concentration (mg/g of extract) |
| 3-O-Feruloylquinic Acid | 4.21 - 8.30 | 4.25 |
| 4-O-Feruloylquinic Acid | (Quantified together with 5-FQA) | (Quantified together with 5-FQA) |
| 5-O-Feruloylquinic Acid | (Quantified together with 5-FQA) | (Quantified together with 5-FQA) |
Note: Due to insufficient chromatographic separation in the cited study, 4- and 5-FQA were quantified together.[7]
Experimental Protocols
This section provides detailed methodologies for the extraction and LC-MS/MS analysis of this compound isomers.
Protocol 1: Extraction of Feruloylquinic Acid Derivatives from Plant Material
This protocol is designed to minimize isomerization during extraction.
1. Sample Preparation:
- To prevent enzymatic degradation and isomerization, fresh plant material should be immediately freeze-dried.
- Grind the lyophilized tissue to a fine, homogeneous powder.
2. Extraction Solvent:
- Prepare a solution of 100% methanol (B129727) containing 0.1% (v/v) formic acid. The acidic modifier is crucial for inhibiting acyl migration, a process that can lead to isomerization.[6]
3. Extraction Procedure:
- Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.
- Add 1 mL of the acidified methanol extraction solvent.
- Vortex the mixture vigorously for 1 minute.
- To enhance extraction efficiency while maintaining a low temperature, sonicate the sample in a chilled water bath for 15 minutes.[6]
- Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.
- For exhaustive extraction, repeat the process twice more on the remaining pellet and combine the supernatants.[6]
4. Sample Storage:
- Immediately store the combined extract at -80°C until LC-MS analysis.
- Prior to injection, bring the sample to 4°C.[6]
Protocol 2: LC-MS/MS Method for the Analysis of Methyl Feruloylquinate Isomers
Instrumentation:
-
A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.[6]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3 µm) is a suitable starting point. Phenyl-hexyl or biphenyl (B1667301) phases can offer alternative selectivity for aromatic compounds.[5][6]
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[6]
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.[6] (Acetonitrile can also be used as the organic modifier and may provide different selectivity).[5]
-
Flow Rate: 0.4 mL/min[9]
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-3 min: 5% B
-
3-25 min: Linear gradient to 45% B
-
25-30 min: Linear gradient to 90% B
-
30-32 min: Hold at 90% B
-
32-34 min: Return to 5% B
-
34-40 min: Re-equilibration at 5% B[10]
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) for Quantification:
-
Scan Type: Full scan and product ion scan for identification and structural confirmation.
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of methyl feruloylquinate isomers.
Logical Relationship of Isomer Differentiation
Caption: Differentiation of isomers by LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. How to distinguish between feruloyl quinic acids and isoferuloyl quinic acids by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro Bioaccessibility and Antioxidant Activity of Coffee Silverskin Polyphenolic Extract and Characterization of Bioactive Compounds Using UHPLC-Q-Orbitrap HRMS [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
- 10. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Extraction (SPE) of Methyl 3-O-feruloylquinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-O-feruloylquinate is a naturally occurring phenolic compound belonging to the chlorogenic acid family. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potential biological activities, including antioxidant, anti-inflammatory, antiviral, and antibacterial properties.[1] Accurate and efficient purification of this compound is crucial for its structural elucidation, bioactivity screening, and subsequent development into therapeutic agents.
Solid-phase extraction (SPE) is a highly effective and widely used technique for the purification and concentration of analytes from complex mixtures, such as plant extracts.[2] This method offers several advantages over traditional liquid-liquid extraction, including higher recovery, better reproducibility, reduced solvent consumption, and the potential for automation.[3] This application note provides a detailed protocol for the purification of this compound from plant extracts using reversed-phase SPE with a C18 sorbent.
Experimental Protocols
This section details the methodology for the solid-phase extraction of this compound. The protocol is based on established methods for the purification of structurally related phenolic compounds.[4]
Materials and Reagents
-
SPE Cartridges: C18, 500 mg, 6 mL (or similar)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid - TFA)
-
Crude plant extract containing this compound
-
SPE vacuum manifold
-
Collection tubes
-
Nitrogen evaporator (optional)
-
HPLC system with UV or MS detector for analysis
Sample Preparation
-
Extraction: The initial extraction of this compound from the plant material can be performed using methods such as maceration, sonication, or microwave-assisted extraction with a suitable solvent (e.g., 70% ethanol).
-
Filtration and Concentration: The crude extract should be filtered to remove particulate matter. The solvent can then be partially removed under reduced pressure to concentrate the extract.
-
Acidification: It is crucial to acidify the sample to a pH of 2-3 using formic acid or TFA.[4] This ensures that the carboxylic acid and phenolic hydroxyl groups of this compound are protonated, increasing its hydrophobicity and retention on the C18 stationary phase.
Solid-Phase Extraction (SPE) Protocol
The following is a step-by-step protocol for the SPE purification of this compound:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.
-
Follow with 5 mL of deionized water acidified to pH 2-3 with formic acid to equilibrate the sorbent. Do not allow the cartridge to dry out after this step.
-
-
Sample Loading:
-
Load the acidified plant extract onto the conditioned SPE cartridge at a slow and steady flow rate, approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5-10 mL of deionized water acidified to pH 2-3. This step removes polar impurities such as sugars and salts.
-
Follow with a second wash of 5-10 mL of 5% methanol in acidified water (pH 2-3) to remove more strongly adsorbed polar impurities without eluting the target compound.
-
-
Elution:
-
Elute the bound this compound from the cartridge with 5-10 mL of methanol or acetonitrile. The elution solvent can be acidified with 0.1% formic acid to improve the recovery of the acidic analyte.
-
-
Post-Elution Processing:
-
The collected eluate can be concentrated to dryness under a gentle stream of nitrogen.
-
The purified residue can then be reconstituted in a suitable solvent (e.g., methanol, mobile phase) for subsequent analysis by HPLC.
-
HPLC Analysis
The purity and quantity of the extracted this compound can be determined using a reversed-phase HPLC method with UV or MS detection.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would be a linear increase in Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at approximately 325 nm, or MS detection for more specific identification.[5]
Data Presentation
While specific quantitative data for the SPE purification of this compound is limited in the literature, the following table summarizes typical recovery and purity data for structurally related chlorogenic acid isomers from plant extracts using C18 SPE. This data can serve as a benchmark for the expected performance of the described protocol.
| Compound | Matrix | SPE Sorbent | Recovery (%) | Purity (%) | Reference |
| Chlorogenic Acid | Yerba Mate | Macroporous Resin | 88.7 | 20.9 (initial enrichment) | |
| Chlorogenic Acid | Eupatorium adenophorum | Polyamide Resin | 84.8 | 86.5 | |
| Chlorogenic Acid Isomers | Coffee | C18 | >90 | Not Specified | [6] |
| Phenolic Acids | Honey | Oasis HLB | >90 | Not Specified | [7] |
Visualizations
Experimental Workflow
References
- 1. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - preLights [prelights.biologists.com]
- 2. benchchem.com [benchchem.com]
- 3. Modulation of the p38 MAPK Pathway by Anisomycin Promotes Ferroptosis of Hepatocellular Carcinoma through Phosphorylation of H3S10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Antioxidant Assays for Methyl 3-O-feruloylquinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-O-feruloylquinate, a derivative of ferulic acid and quinic acid, is a phenolic compound with potential antioxidant properties. The feruloyl moiety, in particular, is a known antioxidant due to its ability to donate a hydrogen atom and stabilize free radicals. Evaluating the in vitro antioxidant capacity of this compound is a critical step in understanding its potential therapeutic applications. This document provides detailed protocols for common in vitro antioxidant assays, including DPPH, ABTS, FRAP, and ORAC, tailored for the analysis of this compound.
Data Presentation
While specific experimental data for this compound is not extensively available in the public domain, the following tables provide a standardized format for presenting results from in vitro antioxidant assays. This structure allows for clear comparison with standard antioxidants.
Table 1: Free Radical Scavenging Activity of this compound
| Compound | Assay | IC50 (µg/mL) | IC50 (µM) |
| This compound | DPPH | Experimental Data | Experimental Data |
| ABTS | Experimental Data | Experimental Data | |
| Trolox (Standard) | DPPH | Experimental Data | Experimental Data |
| ABTS | Experimental Data | Experimental Data | |
| Ascorbic Acid (Standard) | DPPH | Experimental Data | Experimental Data |
| ABTS | Experimental Data | Experimental Data |
IC50: The concentration of the compound required to scavenge 50% of the initial free radicals.
Table 2: Reducing Power and Oxygen Radical Absorbance Capacity of this compound
| Compound | Assay | Value |
| This compound | FRAP | µM Fe(II) Equivalents/µg Compound |
| ORAC | µM Trolox Equivalents/µg Compound | |
| Trolox (Standard) | FRAP | µM Fe(II) Equivalents/µg Compound |
| ORAC | µM Trolox Equivalents/µg Compound | |
| Ascorbic Acid (Standard) | FRAP | µM Fe(II) Equivalents/µg Compound |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[1][2][3] The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[1][3]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol)
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[1]
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions from the stock solution to obtain a range of concentrations.
-
Prepare a stock solution and a series of dilutions of the positive control (e.g., Trolox) in methanol.
-
-
Assay:
-
In a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations to individual wells.[1]
-
Add 100 µL of the DPPH working solution to each well.[3]
-
Prepare a control well with 100 µL of DPPH solution and 100 µL of methanol.
-
Prepare blank wells for each sample concentration containing 100 µL of the sample and 100 µL of methanol.[3]
-
-
Incubation and Measurement:
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample.
-
Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value.
-
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[1] The pre-formed radical has a characteristic blue-green color, which is reduced in the presence of an antioxidant, leading to a decrease in absorbance.[5] This assay is applicable to both hydrophilic and lipophilic compounds.[1]
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Methanol (or Ethanol)
-
Phosphate (B84403) Buffered Saline (PBS)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of Working Solution:
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of dilutions from the stock solution.
-
Prepare a stock solution and a series of dilutions of the positive control (e.g., Trolox).
-
-
Assay:
-
Incubation and Measurement:
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity using the formula:
-
Plot the percentage of inhibition against the concentration to determine the IC50 value.
-
Caption: Workflow for the ABTS radical cation scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form at a low pH.[3]
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM)
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader
-
Water bath (37°C)
Procedure:
-
Preparation of FRAP Reagent:
-
Preparation of Sample and Standard Solutions:
-
Prepare dilutions of this compound.
-
Prepare a standard curve using known concentrations of FeSO₄·7H₂O.
-
-
Assay:
-
Incubation and Measurement:
-
Calculation:
-
Calculate the FRAP value by comparing the absorbance of the sample to the standard curve of Fe²⁺ concentration.
-
Results are expressed as µM of Fe(II) equivalents.[3]
-
Caption: Workflow for the FRAP assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-methylpropionamidine) dihydrochloride).[8][9] The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-methylpropionamidine) dihydrochloride)
-
Trolox
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Assay:
-
Measurement:
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Subtract the AUC of the blank from the AUC of the standards and samples to get the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the sample from the standard curve and express it as Trolox equivalents.
-
Caption: Workflow for the ORAC assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. zen-bio.com [zen-bio.com]
- 10. agilent.com [agilent.com]
- 11. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for Methyl 3-O-feruloylquinate Analytical Standards
These application notes provide detailed information and protocols for the use of Methyl 3-O-feruloylquinate as an analytical standard. This document is intended for researchers, scientists, and drug development professionals involved in the qualitative and quantitative analysis of this compound.
Introduction
This compound (MFQ) is a natural phenolic compound found in various plant species, including Phellodendron amurense, Stemona japonica, and Scorzonera divaricata.[1] It is a derivative of feruloylquinic acid and has garnered interest for its potential biological activities. Accurate and reliable analytical methods are crucial for its identification, quantification, and the study of its pharmacokinetic and pharmacodynamic properties. This document outlines the key characteristics of the MFQ analytical standard and provides detailed protocols for its analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Physicochemical Properties and Storage
A summary of the key physicochemical properties of the this compound analytical standard is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 154418-15-2 | [1] |
| Molecular Formula | C₁₈H₂₂O₉ | [1] |
| Molecular Weight | 382.4 g/mol | [1] |
| Appearance | Powder | [1] |
| Purity | >95% | [1] |
| Solubility | Soluble in Pyridine, Methanol (B129727), Ethanol | [1] |
| Storage Conditions | 2-8°C, protected from air and light | [1] |
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: HPLC Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile (B52724) is typically effective.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5-40% B
-
25-30 min: 40-80% B
-
30-35 min: 80% B
-
35-40 min: 80-5% B
-
40-45 min: 5% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 320 nm, which corresponds to the absorbance maximum of the feruloyl group.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to generate a calibration curve.
Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound using HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and selectivity for the analysis of this compound, especially in complex matrices.
Experimental Protocol: LC-MS Analysis of this compound
-
LC System: A UHPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: A similar gradient to the HPLC method can be used, but with a potentially faster ramp-up and shorter run time due to the UHPLC system.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is recommended.
-
Key MS Parameters:
-
Precursor Ion ([M-H]⁻): m/z 381.1
-
Product Ions for MS/MS: m/z 367.1, 337.1, 324.1, 191.0, 173.0
-
-
Quantitative Analysis: For triple quadrupole instruments, Multiple Reaction Monitoring (MRM) can be used for high-sensitivity quantification. The transition m/z 381.1 → 191.0 is a potential candidate for quantification, while m/z 381.1 → 173.0 can be used as a qualifying transition.
-
Workflow for LC-MS Analysis
Caption: Workflow for the quantitative analysis of this compound using LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. The following table summarizes the reported ¹H and ¹³C NMR data.
| ¹H NMR (CD₃OD) δ (ppm) | ¹³C NMR (CD₃OD) δ (ppm) |
| 7.63 (1H, d, J=15.9 Hz, H-7') | 175.6 (C-7) |
| 7.18 (1H, d, J=1.9 Hz, H-2') | 168.9 (C-9') |
| 7.07 (1H, dd, J=8.2, 1.9 Hz, H-6') | 150.8 (C-4') |
| 6.80 (1H, d, J=8.2 Hz, H-5') | 149.2 (C-3') |
| 6.35 (1H, d, J=15.9 Hz, H-8') | 147.1 (C-7') |
| 5.40 (1H, m, H-5) | 128.1 (C-1') |
| 4.39 (1H, m, H-3) | 124.3 (C-6') |
| 4.19 (1H, m, H-4) | 116.5 (C-5') |
| 3.88 (3H, s, OMe) | 115.5 (C-8') |
| 3.75 (3H, s, COOMe) | 111.7 (C-2') |
| 2.2-2.4 (4H, m, H-2, H-6) | 75.2 (C-1) |
| 73.0 (C-4) | |
| 72.1 (C-5) | |
| 71.9 (C-3) | |
| 56.5 (OMe) | |
| 53.2 (COOMe) | |
| 38.9 (C-2) | |
| 36.1 (C-6) |
Data adapted from studies on the isolation and characterization of this compound.
Potential Biological Activity and Signaling Pathway
emerging evidence suggests that this compound may interact with Glycogen Synthase Kinase 3β (GSK3β), a key enzyme implicated in various cellular processes, including the pathogenesis of Alzheimer's disease.[2][3][4] The interaction of MFQ with GSK3β may modulate its activity, potentially leading to downstream effects on tau phosphorylation and other pathways relevant to neurodegeneration.
Putative Signaling Pathway Involving this compound and GSK3β
Caption: A putative signaling pathway illustrating the potential inhibitory effect of this compound on GSK3β and its downstream consequences in the context of Alzheimer's disease.
In some contexts, particularly within studies of complex herbal formulations, this compound has been associated with the Fc epsilon RI signaling pathway, which is central to allergic responses. However, its specific role in this pathway requires further investigation.
These application notes are intended to serve as a guide. Researchers are encouraged to optimize these protocols for their specific applications and instrumentation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of chlorogenic acids and their derivatives from Stemona japonica by preparative HPLC and evaluation of their anti-AIV (H5N1) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Methyl 3-O-feruloylquinate Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of Methyl 3-O-feruloylquinate stock solutions in a research setting. These guidelines are intended to ensure the accurate and effective application of this compound in various experimental assays.
Introduction
This compound is a naturally occurring phenolic compound that has garnered interest for its potential biological activities, including antiviral and anti-inflammatory properties.[1][2] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document outlines the necessary procedures for dissolving, storing, and utilizing this compound in laboratory settings.
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation of this compound stock solutions. It is important to note that while some data is specific to this compound, other values are derived from closely related compounds and should be used as a reference for initial experimental design.
Table 1: Solubility and Stock Solution Parameters
| Parameter | Value | Notes |
| Molecular Weight | 382.36 g/mol | |
| Recommended Solvents | DMSO, Pyridine, Methanol, Ethanol | [2] |
| Reported Mother Liquor Concentration | 40 mg/mL | In DMSO.[1] |
| Reference Solubility (Closely Related Compound) | 100 mg/mL | For 3-O-Caffeoylquinic acid methyl ester in DMSO.[3] This suggests high solubility of this compound in DMSO. |
| Recommended Stock Solution Concentration | 10-40 mM in DMSO | For in vitro assays, a 10 mM stock is commonly used.[2] |
Table 2: Storage and Stability of Stock Solutions
| Condition | Duration | Notes |
| Short-term Storage | Up to 2 weeks | Store as aliquots in tightly sealed vials at -20°C.[2] |
| Long-term Storage | Up to 1 year | Store as aliquots in tightly sealed vials at -80°C.[1] |
| Powder Form | Up to 3 years | Store at -20°C.[1] |
| General Recommendation | Prepare fresh solutions | Wherever possible, prepare and use solutions on the same day.[2] |
| Before Use | Equilibrate to room temperature | Allow the vial to equilibrate for at least 1 hour before opening.[2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) = 382.36 g/mol
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = 0.010 mol/L * 0.001 L * 382.36 g/mol = 0.0038236 g = 3.82 mg
-
-
Weigh the compound:
-
Carefully weigh out 3.82 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
-
Ensure complete dissolution:
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
For short-term storage, place the aliquots at -20°C. For long-term storage, use -80°C.
-
Preparation of Working Solutions for Cell Culture
This protocol outlines the serial dilution of the 10 mM stock solution to prepare working concentrations for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Determine the final desired concentrations:
-
For example, you may want to test concentrations ranging from 1 µM to 100 µM.
-
-
Perform serial dilutions:
-
Label sterile microcentrifuge tubes for each desired concentration.
-
To prepare a 100 µM working solution from a 10 mM stock (a 1:100 dilution), add 2 µL of the 10 mM stock to 198 µL of cell culture medium.
-
To prepare a 10 µM working solution, you can either perform a 1:10 dilution from the 100 µM solution or a 1:1000 dilution from the 10 mM stock.
-
Continue this process to obtain the full range of desired concentrations.
-
-
Solvent Control:
-
It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as your highest treatment concentration to account for any effects of the solvent on the cells. The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid cytotoxicity.
-
Diagrams
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing stock and working solutions.
Hypothesized Anti-Inflammatory Signaling Pathway
Based on the activity of related ferulic acid derivatives, this compound is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Inhibition of NF-κB and MAPK pathways.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Methyl 3-O-feruloylquinate Degradation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing the degradation of Methyl 3-O-feruloylquinate (MFQ) during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (MFQ) degradation?
A1: The degradation of MFQ primarily occurs through two main pathways due to its chemical structure, which contains both an ester and a phenolic group:
-
Hydrolysis: The ester bond in MFQ is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. This results in the formation of 3-O-feruloylquinic acid and methanol (B129727).
-
Oxidation: The phenolic hydroxyl group on the feruloyl moiety is prone to oxidation. This can be initiated by exposure to light, heat, or the presence of metal ions, leading to the formation of colored degradation products and loss of biological activity.[1][2][3]
Q2: What are the ideal storage conditions for solid MFQ?
A2: For optimal stability of solid MFQ, it is recommended to store it in a tightly sealed container, protected from light and moisture. Storage at low temperatures, such as -20°C, is advisable to minimize both hydrolytic and oxidative degradation. The storage area should be a dry, well-ventilated place.
Q3: How should I store MFQ in solution?
A3: Storing MFQ in solution is generally not recommended for long periods due to the increased risk of degradation. If short-term storage is necessary, use a dry, aprotic solvent like DMSO or ethanol.[4] Prepare solutions fresh whenever possible. If aqueous solutions are required for experiments, use deoxygenated buffers and protect the solution from light. The pH of the solution should be maintained in the slightly acidic to neutral range (pH 4-6) to minimize hydrolysis.
Q4: Can I use antioxidants to prevent the degradation of MFQ?
A4: Yes, the addition of antioxidants can help prevent the oxidative degradation of the phenolic group in MFQ. Common antioxidants used for stabilizing phenolic compounds include ascorbic acid or butylated hydroxytoluene (BHT). The choice and concentration of the antioxidant should be optimized for your specific application to avoid interference with downstream experiments.
Q5: Are there any visual indicators of MFQ degradation?
A5: A noticeable change in the color of the MFQ sample, such as the development of a yellow or brown tint, can be an indicator of oxidative degradation. For solutions, the appearance of precipitates may suggest hydrolysis or the formation of insoluble degradation products. However, the absence of visual changes does not guarantee stability, and analytical methods should be used for confirmation.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of potency or biological activity | Hydrolysis of the ester linkage. Oxidation of the phenolic group. | Store MFQ under recommended dry and cold conditions. For solutions, prepare fresh and use promptly. Consider adding an antioxidant to solutions for short-term storage. |
| Discoloration of the sample (yellowing/browning) | Oxidation of the phenolic hydroxyl group. | Protect the sample from light by using amber vials or storing it in the dark. Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen. |
| Changes in chromatographic profile (new peaks appearing) | Formation of degradation products through hydrolysis or oxidation. | Conduct a forced degradation study to identify potential degradation products. Optimize storage conditions (temperature, pH, light exposure) to minimize the formation of these impurities. |
| Precipitation in solution | Hydrolysis leading to the formation of less soluble 3-O-feruloylquinic acid. Formation of insoluble polymeric oxidation products. | Ensure the use of a suitable dry solvent. If using aqueous solutions, control the pH and use freshly prepared solutions. Filter the solution before use if precipitation is observed. |
Quantitative Data on MFQ Stability (Hypothetical)
The following table provides a hypothetical summary of MFQ stability under various conditions. Note: This data is for illustrative purposes only and should be determined experimentally for your specific batch and storage conditions.
| Storage Condition | Solvent | Temperature | Duration | Remaining MFQ (%) | Key Degradation Products |
| Solid | - | 25°C | 3 months | 95% | Minor oxidative products |
| Solid | - | 4°C | 12 months | 98% | Trace oxidative products |
| Solid | - | -20°C | 24 months | >99% | Not detectable |
| Solution | DMSO | 4°C | 1 week | 90% | 3-O-feruloylquinic acid, oxidative dimers |
| Solution | pH 4 Buffer | 25°C | 24 hours | 85% | 3-O-feruloylquinic acid |
| Solution | pH 7 Buffer | 25°C | 24 hours | 70% | 3-O-feruloylquinic acid, oxidative products |
| Solution | pH 9 Buffer | 25°C | 24 hours | 50% | 3-O-feruloylquinic acid, extensive degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
1. Sample Preparation:
-
Prepare a stock solution of MFQ (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid MFQ at 70°C for 48 hours.
-
Photodegradation: Expose the MFQ solution (in a quartz cuvette) to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.
3. Sample Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid). Use a photodiode array (PDA) detector to monitor for peak purity and identify degradation products.
-
Characterize the major degradation products using LC-MS.
Protocol 2: HPLC Method for Stability Assessment
This protocol provides a general HPLC method for quantifying MFQ and its degradation products.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the absorbance maximum of MFQ (e.g., ~325 nm) and collect spectra from 200-400 nm.
3. Sample Preparation:
-
Dissolve samples in the initial mobile phase composition.
-
Filter samples through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Quantify the amount of MFQ and degradation products by comparing their peak areas to a standard curve.
-
Assess peak purity using the PDA detector.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for MFQ degradation.
References
Technical Support Center: Synthesis of Methyl 3-O-feruloylquinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-O-feruloylquinate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The synthesis of this compound is a multi-step process that typically begins with commercially available D-(-)-quinic acid. The core strategy involves three main stages:
-
Protection of Diols: To achieve regioselective feruloylation at the C-3 hydroxyl group of quinic acid, the other hydroxyl groups, particularly the C-4 and C-5 diols, must be protected. This prevents unwanted side reactions and the formation of a mixture of isomers.[1]
-
Esterification: The protected quinic acid derivative is then coupled with an activated form of ferulic acid.
-
Deprotection and Methylation: Finally, the protecting groups are removed, and the carboxylic acid group of the quinic acid moiety is methylated to yield the final product. The methylation can also be performed at the beginning of the synthesis by starting with methyl quinate.[1]
Q2: Why is the protection of hydroxyl groups on quinic acid necessary?
A2: Quinic acid is a polyol with multiple hydroxyl groups that have similar reactivity. To direct the esterification specifically to the C-3 hydroxyl group, the other hydroxyl groups must be masked with protecting groups. This ensures the regioselectivity of the reaction and prevents the formation of a complex mixture of 3-O-, 4-O-, and 5-O-feruloylquinate isomers, which can be challenging to separate.[1]
Q3: What are some common protecting groups used for quinic acid?
A3: Common protecting groups for the vicinal diols in quinic acid include acetals, such as those formed with 2,2-dimethoxypropane (B42991) or 2,2,3,3-tetramethoxybutane (B127872) (butane 2,3-bisacetal, BBA).[1][2] Silyl ethers are also frequently used to protect hydroxyl groups. The choice of protecting group is critical; it must be stable to the subsequent reaction conditions and easily removable at the end of the synthesis.[1]
Q4: How can I purify the final product, this compound?
A4: Purification of this compound and its precursors is typically achieved through chromatographic techniques. Silica (B1680970) gel column chromatography is a common and effective method for separating the desired product from unreacted starting materials, isomeric byproducts, and other impurities.[1] Recrystallization can also be employed for further purification of the final crystalline compound.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Esterification Step | 1. Incomplete activation of ferulic acid. 2. Steric hindrance around the C-3 hydroxyl group. 3. Inefficient coupling agent. | 1. Ensure complete conversion of ferulic acid to its acid chloride or another activated form. 2. Consider using a Mitsunobu reaction, which is effective for sterically hindered alcohols. 3. For direct coupling, explore using Steglich esterification conditions with DCC/DMAP, which is known to be mild and effective.[1] |
| Formation of Multiple Isomers | 1. Incomplete or non-selective protection of quinic acid hydroxyl groups. 2. Acyl migration of the feruloyl group. | 1. Verify the complete and correct protection of the C-4 and C-5 hydroxyls before esterification using techniques like NMR. 2. Acyl migration can occur under certain conditions. To minimize this, it's advised to carefully control reaction times and temperatures. |
| Difficulty in Purifying the Final Product | 1. Presence of closely related isomers (e.g., Methyl 4-O-feruloylquinate, Methyl 5-O-feruloylquinate). 2. Unreacted starting materials and reagents. | 1. Optimize the mobile phase for column chromatography to achieve better separation of isomers. A gradient elution may be necessary. 2. Use a thorough aqueous work-up procedure to remove water-soluble reagents and byproducts before chromatography. |
| Incomplete Deprotection | 1. Protecting group is too stable under the chosen deprotection conditions. 2. Insufficient reaction time or inappropriate deprotection reagent. | 1. Ensure the deprotection conditions are appropriate for the specific protecting groups used. For example, acetal (B89532) groups are typically removed under acidic conditions (e.g., 1 M aqueous HCl in THF). Silyl ethers can be removed using fluoride (B91410) ion sources like TBAF. |
| Low Overall Yield | Cumulative losses at each synthetic step. | Optimize each step of the reaction individually to maximize the yield before proceeding to the next. Pay close attention to reaction times, temperatures, and stoichiometry of reagents. |
Data Presentation
Table 1: Reported Yields for the Synthesis of 3-O-Feruloylquinic Acid (Precursor to this compound)
| Starting Material | Key Reaction Steps | Yield of Intermediate/Product | Overall Yield | Reference |
| D-(-)-Quinic acid | 1. Acetonide protection of 4,5-diols | Lactone intermediate | Not specified | [2] |
| 2. Ethanolysis of lactone | Protected ethyl quinate (76%) | [2] | ||
| 3. Esterification with feruloyl chloride | Protected ethyl 3-O-feruloylquinate (64%) | [2] | ||
| 4. Deprotection with aq. HCl | 3-O-Feruloylquinic acid (67%) | 33% (from quinic acid) | [2] |
Table 2: Comparison of Common Methylation Methods for Carboxylic Acids
| Method | Reagents & Conditions | Advantages | Disadvantages | Typical Yield |
| Trimethylsilyldiazomethane (B103560) (TMS-diazomethane) | TMS-diazomethane in a suitable solvent (e.g., toluene (B28343)/methanol), room temperature. | Safer alternative to diazomethane, high yields, mild reaction conditions. | Reagent is a lachrymator and should be handled in a fume hood. | >90% for many carboxylic acids. |
| Fischer Esterification | Excess methanol (B129727) with a strong acid catalyst (e.g., H₂SO₄, p-TsOH), reflux. | Inexpensive reagents, suitable for large-scale synthesis. | Equilibrium reaction (requires excess alcohol or removal of water), harsh conditions can lead to side reactions with sensitive substrates. | 60-95%, depending on the substrate and reaction conditions. |
| Diazomethane | Diazomethane in an ethereal solution, room temperature. | Very high yields, fast reaction, minimal work-up. | Highly toxic and explosive, must be prepared in situ with specialized glassware. | Nearly quantitative. |
Experimental Protocols
Protocol 1: Synthesis of 3-O-Feruloylquinic Acid
This protocol is adapted from the synthesis described by J. J. J. Lulic et al.[2]
Step 1: Protection of Quinic Acid (Formation of Lactone and Ethanolysis)
-
D-(-)-quinic acid is first converted to a lactone by refluxing with 2,2-dimethoxypropane and p-toluenesulfonic acid in ethyl acetate.
-
The crude lactone is then subjected to ethanolysis with sodium ethoxide in ethanol (B145695) at -20 °C to yield the protected ethyl quinate derivative. The product is purified by column chromatography.
Step 2: Esterification with Feruloyl Chloride
-
The protected ethyl quinate (1 equivalent) is dissolved in a mixture of dichloromethane (B109758) and pyridine.
-
4-(Dimethylamino)pyridine (DMAP, catalytic amount) is added to the solution.
-
3-(4-Acetoxy-3-methoxyphenyl)acryloyl chloride (activated ferulic acid, ~1.2 equivalents) is added, and the reaction is stirred at room temperature for 24 hours.
-
The reaction mixture is worked up with aqueous washes and the organic layer is dried and concentrated. The product is purified by column chromatography.
Step 3: Deprotection
-
The protected ethyl 3-O-feruloylquinate is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and 1 M aqueous HCl (4:1 v/v).
-
The solution is stirred at room temperature for 6 days.
-
The product, 3-O-feruloylquinic acid, is isolated by extraction and purified by recrystallization.
Protocol 2: Methylation of 3-O-Feruloylquinic Acid (General Procedure using TMS-diazomethane)
-
Dissolve 3-O-feruloylquinic acid (1 equivalent) in a mixture of toluene and methanol (e.g., 3:2 v/v).
-
At room temperature, add a 2.0 M solution of trimethylsilyldiazomethane in hexanes dropwise until the yellow color of the reagent persists.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Quench the excess TMS-diazomethane by adding a few drops of acetic acid.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude this compound.
-
Purify the product by silica gel column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Overcoming Poor Solubility of Methyl 3-O-feruloylquinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of Methyl 3-O-feruloylquinate.
Troubleshooting Guide
Researchers often encounter difficulties in dissolving this compound for in vitro and in vivo experiments. This guide provides systematic approaches to address these challenges.
Issue: Precipitate Formation in Aqueous Solutions
The formation of a precipitate when a stock solution of this compound is diluted in an aqueous buffer is a common issue. This is due to the compound's low aqueous solubility.
Recommended Solutions:
-
Optimize Solvent Concentration: Ensure the concentration of the organic solvent in the final aqueous solution is sufficient to maintain solubility, but low enough to avoid toxicity in the experimental system.
-
pH Adjustment: The solubility of phenolic compounds like this compound can be pH-dependent. Increasing the pH of the buffer can deprotonate the phenolic hydroxyl group, forming a more polar and water-soluble phenolate (B1203915) ion.
-
Use of Solubilizing Agents: Incorporating excipients such as cyclodextrins or surfactants can enhance aqueous solubility.
Quantitative Data for Solubility of Related Compounds
While specific quantitative solubility data for this compound is limited, the solubility of its parent compound, ferulic acid, provides a useful reference.
| Solvent | Ferulic Acid Solubility (g/L) at 30°C | Reference |
| Water | 0.83 | [1] |
| Ethanol | - | [2] |
| PEG-400 | - | [2] |
| DMSO | - | [2] |
| Ethyl Acetate | - | [2] |
| 1,2-Propanediol | - | [1] |
| γ-Valerolactone (GVL) | - | [1] |
Note: "-" indicates that while the solvent is mentioned as effective, specific quantitative data at this temperature was not available in the cited sources.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.[3]
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Warming bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the required amount of this compound to prepare the desired volume of a 10 mM solution.
-
Transfer the solid to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming to 37°C and/or sonication in an ultrasonic bath for 5-10 minutes can be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Enhancing Aqueous Solubility using pH Adjustment
This protocol provides a general method for increasing the solubility of this compound in aqueous buffers by modifying the pH.
Materials:
-
Concentrated stock solution of this compound (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., PBS, Tris)
-
Sterile, dilute basic solution (e.g., 0.1 M NaOH)
-
pH meter
Procedure:
-
Start with the desired aqueous buffer for your experiment.
-
Slowly add the concentrated stock solution of this compound to the buffer while stirring. Do not exceed the final desired concentration.
-
If a precipitate forms, slowly add the dilute basic solution dropwise while monitoring the pH.
-
Continue adding the basic solution until the precipitate dissolves. Note the final pH.
-
It is crucial to verify that the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay).
-
Always include a vehicle control with the same final concentrations of solvent and pH-adjusted buffer in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial solvents for dissolving this compound?
A1: Based on available data, this compound is soluble in organic solvents such as Dimethyl sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[3][4] For biological experiments, DMSO is a common choice for preparing concentrated stock solutions.
Q2: What is the maximum concentration of DMSO that can be used in cell-based assays?
A2: The maximum tolerated DMSO concentration is cell-line dependent. Generally, most cell lines can tolerate up to 0.5% (v/v) DMSO without significant cytotoxicity. It is highly recommended to perform a vehicle control experiment to determine the optimal and non-toxic concentration of DMSO for your specific cell line and experimental conditions.
Q3: How can I improve the solubility of this compound without using organic solvents?
A3: For applications where organic solvents are not suitable, techniques like complexation with cyclodextrins can be employed. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a more water-soluble inclusion complex.
Q4: Are there other methods to enhance the solubility of poorly soluble compounds like this compound?
A4: Yes, several formulation strategies can be explored, including the use of co-solvents, solid dispersions, and particle size reduction techniques like micronization and nanosuspension. These methods aim to increase the surface area of the compound or modify its physical state to improve dissolution.
Visualizing Experimental Workflows and Concepts
Diagram 1: General Workflow for Solubilization
Caption: A general workflow for dissolving this compound.
Diagram 2: Decision Tree for Enhancing Aqueous Solubility
Caption: A decision tree for troubleshooting aqueous solubility issues.
References
- 1. path.web.ua.pt [path.web.ua.pt]
- 2. Eco-Friendly Solvents for Bioactives: Solubilization of Hydroxycinnamic Acids in Glycerol-Derived Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:154418-15-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. 3-O-Feruloylquinic acid | CAS:1899-29-2 | Manufacturer ChemFaces [chemfaces.com]
Troubleshooting low recovery in Methyl 3-O-feruloylquinate extraction
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for low recovery issues encountered during the extraction of Methyl 3-O-feruloylquinate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural phenolic compound, an ester formed from ferulic acid and the methyl ester of quinic acid.[1] It belongs to the broader class of chlorogenic acids and is of interest for its potential biological activities, including antioxidant and anti-inflammatory properties.[1][2] The stability of this compound is crucial for accurate quantification and for maintaining its biological activity in experimental settings.[3]
Q2: Why is methanol (B129727) a commonly used solvent for extracting compounds like this compound?
Methanol is effective at extracting a wide range of polar and semi-polar compounds, which includes phenolic acids like feruloylquinic acids and their esters.[4]
Q3: What are the primary challenges that can lead to low recovery of this compound during extraction?
Low recovery of this compound can stem from several factors, including its degradation under certain conditions and challenges in separating it from a complex plant matrix.[2][3] Key factors that can cause degradation include exposure to high temperatures, light, oxygen, and suboptimal pH levels.[3] Additionally, the choice of extraction solvent and duration can significantly impact the stability and yield of the target compound.[3]
Q4: Can the extraction process itself create this compound?
Yes, this is a critical point to consider. This compound can be a naturally occurring compound, but it can also be formed as an artifact during extraction.[4] If the starting plant material contains 3-O-feruloylquinic acid, using methanol as the extraction solvent can lead to a chemical reaction called transesterification, which creates this compound.[4] This can complicate the accurate quantification of the naturally present compound.
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound in the Final Extract
Symptoms:
-
The peak corresponding to this compound is significantly smaller than expected or absent in the chromatogram (HPLC, LC-MS).
-
The overall yield of the target compound is very low after purification.
Possible Causes and Solutions:
| Possible Cause | Recommended Solutions |
| Degradation During Extraction | High Temperature: Maintain low temperatures throughout the extraction. Consider using pre-chilled solvents and performing the extraction on ice.[3] Prolonged Extraction Time: Optimize the extraction duration. Shorter extraction times are generally better to minimize degradation.[3] Presence of Oxygen: Degas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen).[3] Suboptimal pH: The stability of phenolic compounds is often pH-dependent. Weakly acidic conditions are generally preferred.[3][5] |
| Inefficient Extraction from Plant Matrix | Incorrect Solvent: While methanol is common, the solubility of this compound may be higher in other solvents like DMSO, pyridine, or ethanol (B145695).[6] Experiment with different solvent systems or solvent combinations. Poor Solvent Penetration: Ensure the plant material is finely ground to increase the surface area for extraction.[2][7] Bound Forms: The target compound may be bound to cell wall components. Consider using techniques like microwave-assisted extraction (MAE) or ultrasonic-assisted extraction (UAE) to improve release.[2][5][8] |
| Losses During Purification | Inappropriate Solid-Phase Extraction (SPE) Protocol: If using SPE for cleanup, ensure the cartridge type (e.g., C18) and the pH of the sample load, wash, and elution solvents are optimized. The compound needs to be retained on the column during washing and fully eluted in the final step.[9] Co-precipitation: If performing protein precipitation, the target analyte might be co-precipitating with the proteins.[10] |
Issue 2: Appearance of Unexpected Peaks and Inconsistent Results
Symptoms:
-
Multiple unexpected peaks appear in the chromatogram, complicating the identification and quantification of this compound.
-
The concentration of this compound varies significantly between replicate samples.
Possible Causes and Solutions:
| Possible Cause | Recommended Solutions |
| Artifact Formation | The unexpected peaks may be isomers of Methyl feruloylquinate formed during methanolic extraction, especially if the extraction was performed at elevated temperatures or for a long duration.[4] To confirm, use Mass Spectrometry (MS) to check the mass-to-charge ratio (m/z) of the unexpected peaks against the theoretical m/z of Methyl feruloylquinates.[4] |
| Degradation Products | The new peaks could be degradation products of this compound, such as ferulic acid and quinic acid.[3] Review the extraction conditions (temperature, pH, light exposure) to minimize degradation. |
| Co-eluting Compounds | The peaks may be other naturally occurring compounds from the sample with similar retention times.[4] Adjust the HPLC gradient, mobile phase composition, or change the column to improve separation. |
| Contamination | The solvent or sample handling equipment might be contaminated.[4] Ensure high-purity solvents and clean equipment are used. |
Data Presentation
Table 1: Influence of Extraction Conditions on Artifact Formation
This table illustrates the potential for the formation of methyl ester artifacts from feruloylquinic acids when using methanol as a solvent. Higher temperatures and longer extraction times increase the rate of this reaction.
| Temperature (°C) | Extraction Time (hours) | pH | Approximate % Artifact Formation |
| 25 | 2 | 4 | Low |
| 25 | 24 | 4 | Moderate |
| 50 | 2 | 4 | Moderate |
| 50 | 24 | 4 | High |
| 25 | 2 | 2 | Moderate-High |
Note: This data is illustrative and based on established chemical principles. Actual conversion rates will vary.[4]
Table 2: Expected Performance of Solid-Phase Extraction (SPE) for Purification
While specific data for this compound is limited, this table shows expected performance parameters for a C18 SPE cartridge based on data from structurally similar phenolic compounds.
| Parameter | Expected Range | Notes |
| Recovery | 85 - 98% | Dependent on the optimization of wash and elution solvents.[9] |
| Purity | > 90% | Highly dependent on the complexity of the initial sample matrix.[9] |
| Loading Capacity | ~25 mg | Based on a 500 mg C18 cartridge.[9] |
Experimental Protocols
Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) with Minimized Degradation
This protocol is designed to extract phenolic compounds while minimizing thermal degradation and artifact formation.
-
Sample Preparation: Lyophilize (freeze-dry) and grind the plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction Solvent Preparation: Prepare a solution of 70% ethanol in water (v/v). Using ethanol instead of methanol will prevent the formation of methyl ester artifacts. Adjust the pH to approximately 4.0 using a dilute solution of formic or acetic acid.[5]
-
Extraction Procedure:
-
Weigh 1 gram of the powdered sample into a 50 mL conical tube.
-
Add 20 mL of the pre-cooled (4°C) extraction solvent.
-
Vortex the mixture for 30 seconds.
-
Place the tube in an ultrasonic bath with temperature control set to 30°C and sonicate for 20 minutes.[5]
-
-
Sample Recovery:
-
Centrifuge the tube at 4000 rpm for 15 minutes at 4°C.
-
Carefully decant the supernatant into a clean tube.
-
For exhaustive extraction, the pellet can be re-extracted with another 20 mL of solvent, and the supernatants combined.[5]
-
-
Final Preparation for Analysis:
-
Filter the extract through a 0.45 µm syringe filter into an amber HPLC vial.
-
Store the vial at 4°C for same-day analysis or at -20°C for longer-term storage.[5]
-
Protocol 2: UPLC-DAD-ESI-MS/MS Analysis
This protocol provides a method for the separation and identification of feruloylquinic acids and their methyl esters.
-
Instrumentation: Use an Ultra-Performance Liquid Chromatography (UPLC) system with a Diode Array Detector (DAD) coupled to an Electrospray Ionization (ESI) Tandem Mass Spectrometer (MS/MS).[4]
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable.[4][7]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.[3]
-
-
Gradient Elution: A typical gradient might be: 0–10 min (10–20% B), 10–16 min (20–40% B), 16–20 min (40–50% B), 20–25 min (50–70% B), 25–30 min (70% B), 30–40 min (70–10% B), 40–45 min (10% B).[3]
-
MS/MS Conditions:
Visualizations
Caption: Troubleshooting workflow for low recovery of this compound.
Caption: Recommended workflow for extraction and analysis to minimize degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CAS:154418-15-2 | Manufacturer ChemFaces [chemfaces.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of the Microwave-Assisted Extraction Conditions for Phenolic Compounds from Date Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Stability issues of Methyl 3-O-feruloylquinate in different solvents
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Methyl 3-O-feruloylquinate in various laboratory solvents. The information is presented through troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
This compound is soluble in several common organic solvents. These include Dimethyl Sulfoxide (DMSO), Pyridine, Methanol (B129727), and Ethanol (B145695).[1] For creating stock solutions, DMSO is frequently used.[1]
Q2: How should I store stock solutions of this compound?
For short-term storage, solutions can be kept at 2-8°C. For long-term stability, it is recommended to store aliquots of stock solutions in tightly sealed vials at -20°C.[1] Based on general compound stability studies, using a DMSO/water (90/10) mixture may also be a viable option for storage at 4°C for extended periods for many compounds.[2]
Q3: How stable is this compound in solution at room temperature?
While specific quantitative data for this compound is limited, studies on structurally similar Caffeoylquinic acids (CQAs) indicate that mono-acyl CQAs are relatively stable at room temperature for short periods.[3] However, for sensitive experiments, it is advisable to prepare solutions fresh and minimize the time they are kept at room temperature. One supplier suggests that solutions in DMSO are generally usable for up to two weeks when stored at -20°C, implying limited stability at room temperature.[1]
Q4: What factors can influence the stability of this compound in solution?
Several factors can affect the stability of this compound and related phenolic compounds:
-
Temperature: Elevated temperatures can accelerate degradation.[3]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[3][4]
-
pH: The pH of the solution can influence the rate of hydrolysis and isomerization.
-
Solvent: While some studies on similar compounds suggest the solvent has a less pronounced effect compared to temperature and light, the choice of solvent can still be a factor.[3] For instance, degradation of related compounds has been observed in methanol.
-
Presence of Water: For compounds stored in DMSO, the presence of water can be a more significant factor in degradation than oxygen.[5]
Q5: What are the likely degradation pathways for this compound?
Based on studies of similar Caffeoylquinic acids and Feruloylquinic acids, the primary degradation pathways are likely to be:[3][6]
-
Hydrolysis: Cleavage of the ester bond to yield ferulic acid and methyl quinate.
-
Isomerization: Migration of the feruloyl group to other positions on the quinic acid ring.
-
Methylation: Further methylation of the molecule.[3]
Troubleshooting Guide
Issue: I am observing unexpected peaks in my chromatogram when analyzing this compound.
-
Potential Cause: This could be due to the degradation of your compound. If the sample has been stored for an extended period, left at room temperature, or exposed to light, degradation products may have formed.
-
Recommended Solution:
-
Prepare a fresh solution of this compound and analyze it immediately to see if the unexpected peaks are still present.
-
If you are using an autosampler, consider cooling the sample tray to minimize degradation during the analytical run.
-
Review your storage conditions. Ensure stock solutions are stored at -20°C and protected from light.
-
Issue: The concentration of my this compound standard solution seems to be decreasing over time.
-
Potential Cause: This is a strong indication of compound instability in the chosen solvent and storage conditions.
-
Recommended Solution:
-
Perform a stability study to determine the rate of degradation in your specific solvent and storage conditions.
-
For quantitative analysis, always use freshly prepared standard solutions or solutions that have been validated to be stable for a specific period under defined conditions.
-
Consider switching to a solvent where the compound might be more stable. For example, if you are observing degradation in methanol, you could try ethanol or DMSO for short-term use.
-
Quantitative Data on the Stability of Structurally Similar Compounds
| Compound | % Degradation after 7 days at Room Temperature | % Degradation after 7 days at 4°C |
| Mono-acyl CQAs | ||
| 3-CQA | Stable | Stable |
| 4-CQA | Stable | Stable |
| 5-CQA | Stable | Stable |
| Di-acyl CQAs | ||
| 1,3-diCQA | Stable | Stable |
| 3,4-diCQA | 7.82% | Not Reported |
| 3,5-diCQA | 7.03% | Not Reported |
| 4,5-diCQA | 10.08% | Not Reported |
Data adapted from a study on Caffeoylquinic acids and should be used as a general guide.[3]
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method
This protocol outlines the development of a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound.
1. Chromatographic Conditions (Starting Point)
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid (to improve peak shape).
-
Solvent B: Methanol or Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound (a diode array detector is recommended to check for peak purity).
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
2. Forced Degradation Study To ensure the method is stability-indicating, perform a forced degradation study. This involves subjecting a solution of this compound to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: Add 1 M HCl to the sample solution and heat at 60-80°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Add 1 M NaOH to the sample solution and keep at room temperature or heat gently. Neutralize before injection.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide to the sample solution and keep at room temperature.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80-100°C).
-
Photodegradation: Expose a solution to UV light.
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main peak of this compound and from each other.
Visualizations
References
- 1. This compound | CAS:154418-15-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to avoid isomerization during Methyl 3-O-feruloylquinate analysis
Welcome to the technical support center for the analysis of Methyl 3-O-feruloylquinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experimental analysis, with a primary focus on preventing isomerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is a phenolic compound belonging to the class of feruloylquinic acids (FQAs). It is an ester formed between ferulic acid and the methyl ester of quinic acid. The primary analytical challenge is its susceptibility to isomerization, a chemical process where the feruloyl group migrates to different positions on the quinic acid backbone. This leads to the formation of isomers such as Methyl 4-O-feruloylquinate and Methyl 5-O-feruloylquinate, which can result in inaccurate quantification and misinterpretation of experimental results.[1][2]
Q2: What are the primary factors that cause isomerization of this compound?
The main factors promoting isomerization are:
-
pH: Neutral to alkaline conditions significantly accelerate acyl migration. Acidic conditions (pH below 4) are known to be protective against isomerization.[1][2][3]
-
Temperature: Elevated temperatures during sample extraction, processing, and storage increase the rate of both isomerization and degradation.[1][4]
-
Solvent Composition: The presence of water in extraction solvents can facilitate isomerization.[3] Methanolic solvents, especially at elevated temperatures, can also lead to the formation of methyl ester artifacts through transesterification if starting with the free acid.
-
Light Exposure: Like many phenolic compounds, exposure to UV light can induce isomerization and degradation.[4]
Q3: How can I detect if isomerization has occurred in my samples?
Isomerization can be identified by:
-
Chromatographic Profile: The appearance of new peaks or a change in the relative peak areas of known isomers in your chromatogram over time or between different sample preparations is a strong indicator.[3]
-
Mass Spectrometry (MS): Using a validated LC-MS/MS method, you can monitor for the masses of potential isomers. While the parent mass of the isomers will be the same, their fragmentation patterns and retention times will differ, allowing for their identification.[3]
Q4: Is it possible to reverse the isomerization process?
While the intramolecular acyl migration can be reversible under aqueous basic conditions, leading to an equilibrium mixture of isomers, it is not a recommended strategy for analytical purposes.[3] Attempting to reverse the process will not reliably restore the original isomeric profile of the sample. Therefore, the primary focus should be on preventing isomerization from occurring in the first place.
Troubleshooting Guides
Issue 1: Inconsistent Isomer Ratios in Replicate Injections
| Potential Cause | Recommended Solution |
| Isomerization in the autosampler. | Maintain the autosampler at a low temperature (e.g., 4°C).[3] Prepare samples fresh and analyze them promptly. If compatible with your method, use a mobile phase with a slightly acidic pH.[3] |
| Sample degradation over time. | Analyze samples as quickly as possible after preparation. Store samples at -20°C or -80°C in an acidic solvent for longer-term storage.[3] |
Issue 2: Appearance of Unexpected Peaks Corresponding to Isomers
| Potential Cause | Recommended Solution |
| Acyl migration during sample extraction or processing. | Use extraction solvents with low water content (e.g., 100% methanol).[3] Work at low temperatures throughout the extraction process. Acidify the extraction solvent to a pH below 4 with 0.1% formic acid.[3] |
| Thermal stress during sample preparation. | Avoid heating samples. Use non-thermal extraction methods like sonication in a chilled water bath.[3] |
| Exposure to light. | Protect samples from light by using amber vials or wrapping vials in aluminum foil. |
Issue 3: Poor Chromatographic Resolution of Isomers
| Potential Cause | Recommended Solution |
| Inadequate mobile phase composition. | Optimize the mobile phase gradient. A shallow gradient is often necessary to separate closely eluting isomers.[5] Consider switching the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727), or vice versa) to alter selectivity. |
| Unsuitable column chemistry. | If using a standard C18 column, consider a phenyl-hexyl or biphenyl (B1667301) phase column, which can offer different selectivity for aromatic compounds.[5] |
| Suboptimal column temperature. | Vary the column temperature (e.g., between 25°C and 40°C). While higher temperatures can improve efficiency, they may also promote on-column degradation or isomerization. |
Quantitative Data Summary
The stability of this compound is expected to follow similar trends to the closely related caffeoylquinic acids (CQAs). The following table, adapted from studies on CQAs, illustrates the impact of pH on stability.
| pH | Solvent | Stability of 3-O-acyl Isomer | Stability of 4-O-acyl Isomer | Stability of 5-O-acyl Isomer | General Observations |
| < 4.0 | Aqueous solution with acidifier | Relatively Stable | Relatively Stable | Stable | Minimal isomerization and degradation observed. |
| 4.69 | Aqueous solution | Stable | Stable | Stable | Good stability with limited isomerization. |
| 7.06 | Aqueous solution | Unstable | Unstable | Unstable | Rapid isomerization observed. |
| 9.22 | Aqueous solution | Very Unstable | Very Unstable | Very Unstable | Very rapid isomerization and degradation. |
Disclaimer: This data is based on the stability of caffeoylquinic acids and is intended to show general trends that are likely applicable to this compound.
Experimental Protocols
Protocol 1: Sample Extraction with Minimized Isomerization
-
Sample Preparation: If working with biological matrices (e.g., plant tissue), freeze-dry the material to minimize water content and grind to a fine powder.
-
Extraction Solvent: Prepare a solution of 100% methanol containing 0.1% (v/v) formic acid. The acidic modifier is crucial for inhibiting acyl migration.[3]
-
Extraction Procedure:
-
Weigh the powdered material (e.g., 100 mg) into a microcentrifuge tube.
-
Add 1 mL of the acidified methanol extraction solvent.
-
Vortex thoroughly for 1 minute.
-
Sonicate in a chilled water bath for 15 minutes to enhance extraction while maintaining a low temperature.[3]
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
For exhaustive extraction, repeat the process on the pellet and combine the supernatants.
-
-
Sample Storage: Immediately store the extract at -80°C until analysis. Before injection, bring the sample to 4°C.[3]
Protocol 2: UPLC-MS/MS Method for Isomer Separation
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
-
System: UPLC coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Column: Acquity UPLC BEH C18 or a Phenyl column (e.g., 100 mm x 2.1 mm, 1.7 µm).[5]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.
-
Column Temperature: 40°C.
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution (starting point):
-
0-2 min, 5% B
-
2-15 min, 5-40% B
-
15-18 min, 40-90% B
-
18-20 min, hold at 90% B
-
20.1-22 min, return to 5% B and re-equilibrate.[5]
-
-
MS Detection:
-
Ionization Mode: ESI Negative.
-
Precursor Ion [M-H]⁻ for Methyl feruloylquinates: m/z 381.1
-
Product Ions for MS/MS:
-
m/z 193 (feruloyl moiety)
-
m/z 173 (quinic acid moiety fragment)
-
-
Visualizations
Caption: Isomerization pathway of Methyl feruloylquinates via acyl migration.
Caption: Recommended workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of acyl migration in mono- and dicaffeoylquinic acids under aqueous basic, aqueous acidic, and dry roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Interpreting mass spectrometry fragmentation of Methyl 3-O-feruloylquinate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-O-feruloylquinate and interpreting its mass spectrometry (MS) data.
Section 1: FAQs - Understanding the Fragmentation Pattern
This section addresses common questions regarding the expected mass spectral behavior of this compound.
Q1: What is the expected precursor ion for this compound in ESI-MS?
The molecular formula for this compound is C₁₈H₂₂O₉, with a monoisotopic mass of 382.1264 Da. In negative electrospray ionization (ESI) mode, the compound readily loses a proton to form the deprotonated molecule, [M-H]⁻. Therefore, the expected precursor ion to target for MS/MS analysis is m/z 381.12 .[1]
Q2: What are the primary fragment ions observed in the MS/MS spectrum of this compound?
Tandem mass spectrometry (MS/MS) of this compound in negative ion mode is primarily driven by the cleavage of the ester bond linking the methyl quinate and feruloyl moieties.[2][3] For the 3-O-isomer, the most characteristic fragmentation involves charge retention on the ferulic acid portion, making the deprotonated ferulic acid ion the base peak.
-
m/z 193.05: This ion corresponds to the deprotonated ferulic acid moiety, [Ferulic Acid - H]⁻. For 3-O-feruloylquinic acid, this is typically the most abundant fragment ion (base peak).[4]
-
m/z 205.08: This less abundant ion corresponds to the deprotonated methyl quinate moiety, [Methyl Quinate - H]⁻.
Q3: How can I differentiate this compound from its isomers (e.g., 4-O and 5-O)?
Differentiating chlorogenic acid isomers is a common analytical challenge that relies on both chromatography and mass spectrometry.[5] While they are structurally isomeric with the same precursor m/z, their fragmentation patterns in negative ion mode show key differences in the relative abundance of product ions.[2][3]
For the related feruloylquinic acids (FQAs), the base peak in the MS/MS spectrum is diagnostic:
-
3-FQA isomers characteristically show a base peak at m/z 193 (deprotonated ferulic acid).[4]
-
5-FQA isomers typically show a base peak at m/z 191 (deprotonated quinic acid, resulting from the loss of the feruloyl group).[4]
-
4-FQA isomers produce a characteristic spectrum where an ion at m/z 173 (from the quinic acid moiety after a water loss) is significant, alongside the ion at m/z 193.[1][6]
Therefore, if the base peak in the MS/MS spectrum of m/z 381.12 is m/z 193.05, it is indicative of the 3-O- position.
Q4: Why is negative ionization mode preferred for this compound?
Phenolic compounds, including chlorogenic acids and their derivatives, contain acidic protons (from carboxylic acid and phenolic hydroxyl groups) that are easily abstracted.[7] This makes them highly suitable for electrospray ionization (ESI) in negative ion mode, which typically results in strong signals for the deprotonated molecule [M-H]⁻ and provides clear, interpretable fragmentation spectra.[1][8][9]
Section 2: Data Presentation
The following table summarizes the key ions expected during the MS/MS analysis of this compound.
| m/z (Negative Ion Mode) | Proposed Ion Structure | Description/Origin |
| 381.12 | [C₁₈H₂₁O₉]⁻ | Precursor Ion: Deprotonated molecule [M-H]⁻. |
| 193.05 | [C₁₀H₉O₄]⁻ | Base Peak: Deprotonated Ferulic Acid. Formed by cleavage of the ester bond with charge retention on the feruloyl moiety.[1][4] |
| 205.08 | [C₈H₁₃O₆]⁻ | Product Ion: Deprotonated Methyl Quinate. Formed by cleavage of the ester bond with charge retention on the methyl quinate moiety. |
| 173.04 | [C₇H₉O₅]⁻ | Diagnostic Ion: Fragment of the quinic acid core, [Quinic Acid - H - H₂O]⁻. While less prominent for the 3-O isomer, its presence and intensity relative to other ions can help in isomer differentiation.[1][10] |
Section 3: Visualization of Fragmentation Pathway
The diagram below illustrates the primary fragmentation pathway for the [M-H]⁻ ion of this compound in negative ion mode ESI-MS/MS.
Caption: Key fragmentation pathways of this compound.
Section 4: Troubleshooting Guide
Q5: I am observing a very low signal or no signal for my compound. What should I check?
Low sensitivity is a common issue in LC-MS. Follow these steps to diagnose the problem:
-
Sample Preparation: Ensure your sample is free of contaminants that suppress ESI signal, such as inorganic salts (e.g., from buffers like PBS) and detergents.[1] Phenolic compounds can also degrade via oxidation, so using a slightly acidic extraction solvent can improve stability.[1]
-
LC Method: Poor chromatography leads to poor MS sensitivity. Aim for sharp, symmetrical peaks. A broad peak means the analyte enters the source at a low concentration over a long period. Ensure the mobile phase is compatible with ESI-MS (e.g., water/acetonitrile or water/methanol (B129727) with volatile modifiers like 0.1% formic acid).
-
MS Ionization Settings: For phenolic compounds, ESI in negative mode is generally preferred.[1][11] However, default source parameters are rarely optimal. You must fine-tune settings such as capillary voltage, desolvation gas temperature, and nebulizer gas flow to maximize the signal for your specific analyte and mobile phase conditions.[1][12]
Q6: My fragmentation pattern doesn't match the expected pattern. What could be the cause?
-
Incorrect Isomer: You may have a different positional isomer (e.g., 4-O or 5-O) that has co-eluted or been misidentified. Compare your retention time and fragmentation ratios with known standards if possible.
-
In-Source Fragmentation: If the energy in the ion source is too high, the precursor ion can fragment before it reaches the mass analyzer. This will result in a weak or absent precursor ion and the appearance of fragment ions in your MS1 scan. Try reducing the source voltage or cone voltage.
-
Incorrect Precursor Selection: Double-check that you have selected the correct m/z value (381.12) for the [M-H]⁻ ion for your MS/MS experiment. Selecting an isotope or an adduct will produce a completely different fragmentation pattern.
-
Analyte Isomerization: Chlorogenic acids can undergo cis/trans isomerization when exposed to UV light or even due to the electric field in the ESI source.[5][10] This can lead to multiple chromatographic peaks or mixed fragmentation spectra.
Q7: I see unexpected adducts in my spectrum (e.g., [M+Cl]⁻, [M+HCOO]⁻). How can I minimize them?
Adduct formation competes with the desired deprotonation, reducing the intensity of your target [M-H]⁻ ion.
-
[M+Cl]⁻ (m/z 415.08/417.08): This is a common adduct from chlorinated solvents or contaminated glassware. Ensure all solvents and vials are high-purity and LC-MS grade.
-
[M+HCOO]⁻ (m/z 427.12): This formate (B1220265) adduct can appear when using formic acid as a mobile phase modifier. While it aids in ionization, excessively high concentrations can promote adduct formation. Typically 0.1% is sufficient.
-
[M+Na-2H]⁻ (m/z 403.10): Sodium adducts can arise from glassware or reagents. Using high-purity water and solvents minimizes this.
Section 5: Experimental Protocols
This section provides a general methodology for the LC-MS/MS analysis of this compound. Note: This is a starting point and should be optimized for your specific instrument and sample matrix.
1. Sample Preparation
-
Extraction: Extract the analyte from its matrix using a suitable solvent like methanol or an acetonitrile/water mixture. For plant materials, a heated extraction (e.g., 60 °C) can improve efficiency.[6]
-
Cleanup (if necessary): Use Solid-Phase Extraction (SPE) with a C18 cartridge to remove interfering non-polar compounds or salts.
-
Final Dilution: Reconstitute the final, dried extract in the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for injection.[1]
2. LC-MS/MS System Parameters
-
LC System: UHPLC system.[6]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, <3 µm particle size).[6]
-
Mobile Phase A: Water + 0.1% Formic Acid.[6]
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.[6]
-
Gradient: A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.[6]
-
MS System: Triple Quadrupole or Q-TOF Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[1]
-
MS Parameters (Example - requires optimization):
-
Capillary Voltage: -2.5 to -4.5 kV.[1]
-
Source Temperature: ~120 °C.
-
Desolvation Temperature: 350-450 °C.
-
Nebulizer Gas (N₂): 3-5 Bar.
-
Drying Gas (N₂): 8-12 L/min.
-
-
MS/MS Scan: Targeted MS/MS or Multiple Reaction Monitoring (MRM) of precursor ion m/z 381.12 to product ions (e.g., m/z 193.05 ). Collision energy should be optimized to maximize the product ion signal (typically 15-30 eV).[6]
Section 6: Workflow Visualization
The following diagram provides a logical workflow for troubleshooting poor signal in an LC-MS experiment.
Caption: A step-by-step workflow for diagnosing low MS signal.
References
- 1. benchchem.com [benchchem.com]
- 2. harvest.usask.ca [harvest.usask.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Profiling of Chlorogenic Acids from Bidens pilosa and Differentiation of Closely Related Positional Isomers with the Aid of UHPLC-QTOF-MS/MS-Based In-Source Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uab.edu [uab.edu]
- 8. mdpi.com [mdpi.com]
- 9. Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Quantifying Methyl 3-O-feruloylquinate
Welcome to the technical support center for the quantitative analysis of Methyl 3-O-feruloylquinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the quantification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your analytical work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying this compound?
A1: The main difficulties in quantifying this compound arise from its chemical nature and the complexity of the matrices it is typically found in. Key challenges include:
-
Isomer Interference: Distinguishing this compound from its structural isomers, such as Methyl 4-O-feruloylquinate and Methyl 5-O-feruloylquinate, is a significant hurdle. These isomers often have very similar chromatographic behavior and mass spectra, requiring high-resolution analytical techniques for accurate differentiation.
-
Analyte Stability: The ester linkage in this compound is susceptible to hydrolysis under certain pH and temperature conditions, which can lead to underestimation of the true concentration. The compound can also be sensitive to thermal degradation and light exposure.[1][2]
-
Matrix Effects: When using mass spectrometry, co-eluting compounds from the sample matrix (e.g., plant extracts, biological fluids) can interfere with the ionization of the analyte, causing either suppression or enhancement of the signal and leading to inaccurate results.
-
Extraction Efficiency: Incomplete extraction from complex matrices can result in an underestimation of the compound's concentration. Furthermore, the choice of extraction solvent is critical, as reactive solvents like methanol (B129727) can potentially lead to the formation of methyl ester artifacts from other feruloylquinic acids present in the sample.[3]
-
Standard Availability and Purity: The availability of a high-purity analytical standard for this compound is crucial for accurate quantification.[4] The synthesis and purification of a specific isomer can be complex.[5]
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely used and effective technique for the selective and sensitive quantification of this compound in complex matrices. The chromatographic separation helps to resolve isomers, while the mass spectrometer provides high selectivity and sensitivity for detection.
Q3: How can I differentiate this compound from its isomers?
A3: Differentiating between feruloylquinic acid isomers typically relies on high-resolution chromatography and detailed analysis of their mass spectrometric fragmentation patterns. In negative ion mode MS/MS, the fragmentation of the precursor ion [M-H]⁻ at m/z 381.12 for this compound will produce characteristic fragment ions. While the fragmentation patterns of the different isomers can be similar, the relative intensities of the fragment ions can be used for differentiation. For example, for the non-methylated feruloylquinic acids, 3-O-feruloylquinic acid often shows a base peak at m/z 193 and other fragments at m/z 191 and 134, whereas 4-O-feruloylquinic acid may show a base peak at m/z 173 with a significant secondary peak at m/z 193.[6] A careful comparison of the fragmentation patterns of your sample with that of a certified reference standard is essential for positive identification.
Q4: What are the recommended storage conditions for this compound samples and standards?
A4: To minimize degradation, it is recommended to store stock solutions of this compound at -20°C or -80°C in a tightly sealed container, protected from light.[1] For solid material, storage at -20°C is also recommended. Avoid repeated freeze-thaw cycles of solutions. The choice of solvent can also impact stability, with hydroethanolic solutions potentially offering better stability than methanol-based or purely aqueous solutions for related compounds.[2]
Troubleshooting Guides
Low or No Signal in HPLC-MS/MS Analysis
| Possible Cause | Troubleshooting Steps |
| Analyte Degradation | - Ensure proper storage conditions (low temperature, protection from light).- Minimize sample processing time and keep samples on ice.- Check the pH of your solutions; acidic conditions are generally more protective against hydrolysis.[2] |
| Poor Extraction Recovery | - Optimize the extraction solvent and method. Consider using a combination of polar and non-polar solvents.- Evaluate different extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) for improved efficiency.[7][8]- Use a solid-phase extraction (SPE) clean-up step to concentrate the analyte and remove interfering substances. |
| Matrix Effects (Ion Suppression) | - Improve sample clean-up to remove interfering matrix components.- Optimize the chromatographic method to separate the analyte from co-eluting matrix components.- Use a stable isotope-labeled internal standard to compensate for matrix effects.- Prepare calibration standards in a blank matrix similar to the sample matrix. |
| Incorrect MS/MS Parameters | - Optimize the precursor and product ion selection for this compound.- Tune the MS parameters (e.g., collision energy, cone voltage) to maximize the signal for the specific analyte. |
Poor Chromatographic Peak Shape or Resolution
| Possible Cause | Troubleshooting Steps |
| Inappropriate Column Chemistry | - Use a high-resolution column, such as a sub-2 µm particle size C18 column.- Consider a column with a different stationary phase if co-elution with isomers or other interferences is an issue. |
| Suboptimal Mobile Phase | - Optimize the mobile phase composition and gradient profile to achieve better separation.- Ensure the mobile phase pH is appropriate for the analyte and column chemistry. The addition of a small amount of acid (e.g., 0.1% formic acid) is common for the analysis of phenolic compounds.[1] |
| Column Overloading | - Reduce the injection volume or dilute the sample.- Use a column with a larger internal diameter if higher loading is required. |
Data Presentation
Table 1: Comparison of Extraction Methods for Phenolic Compounds
| Extraction Method | Typical Solvents | Advantages | Disadvantages | Relative Efficiency (Total Phenolic Content) |
| Maceration | Ethanol (B145695)/Water mixtures | Simple, inexpensive equipment, low temperature.[7] | Time-consuming, lower yields.[7] | Moderate |
| Soxhlet Extraction | Ethanol, Methanol | High extraction efficiency for some compounds. | Long extraction times, potential for thermal degradation of analytes.[8] | High |
| Ultrasound-Assisted Extraction (UAE) | Ethanol/Water mixtures | Shorter extraction time, improved efficiency.[7] | Can be less efficient than MAE or PLE.[7] | High |
| Microwave-Assisted Extraction (MAE) | Ethanol/Water mixtures | Very short extraction time, high efficiency, less solvent consumption.[7][8] | Requires specialized equipment. | Very High |
| Pressurized Liquid Extraction (PLE) | Ethanol/Water mixtures | High efficiency, automated.[7] | High initial equipment cost. | Very High |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 (often with a co-solvent) | Environmentally friendly, tunable selectivity.[7] | Less effective for highly polar compounds without a co-solvent.[7] | Variable |
Note: The relative efficiency is a general trend for total phenolic compounds and may vary for specific molecules like this compound.
Table 2: Stability of Structurally Related Caffeoylquinic Acids (CQAs) under Different Conditions
| Condition | Observation for CQAs | Implication for this compound |
| Temperature | Significant degradation of some isomers at room temperature over several days.[2] | It is crucial to keep samples and standards at low temperatures (4°C for short-term, -20°C or -80°C for long-term).[1] |
| pH | Isomerization and degradation are more rapid at neutral and alkaline pH.[9] | Acidic conditions (e.g., pH 3-4) are recommended for extraction and analysis to minimize degradation and isomerization.[2] |
| Light | Exposure to light can contribute to the degradation of phenolic compounds.[1] | Protect samples and standards from light by using amber vials and minimizing exposure.[1] |
| Solvent | Significant degradation observed in pure methanol and water for 5-CQA, while more stable in ethanol solutions.[2] | Consider using hydroethanolic solutions for extraction and storage to improve stability.[2] |
This data is for caffeoylquinic acids, which are structurally similar to feruloylquinic acids. It is expected that this compound will exhibit similar stability trends.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
-
Sample Preparation: Lyophilize fresh plant material and grind to a fine powder.
-
Extraction Solvent: Prepare a solution of 80% ethanol in water containing 0.1% formic acid.
-
Extraction Procedure: a. Weigh 1 g of the powdered plant material into a centrifuge tube. b. Add 10 mL of the extraction solvent. c. Vortex for 1 minute. d. Perform ultrasound-assisted extraction for 30 minutes at a controlled temperature (e.g., 25°C). e. Centrifuge the mixture at 4000 rpm for 15 minutes. f. Collect the supernatant. g. Repeat the extraction on the pellet with another 10 mL of extraction solvent. h. Combine the supernatants.
-
Sample Clean-up (Optional but Recommended): a. Evaporate the solvent from the combined supernatants under reduced pressure. b. Reconstitute the residue in a small volume of 5% methanol in water. c. Pass the reconstituted extract through a C18 Solid-Phase Extraction (SPE) cartridge that has been pre-conditioned with methanol and then water. d. Wash the cartridge with water to remove polar impurities. e. Elute the this compound with methanol.
-
Final Preparation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for HPLC-MS/MS analysis.
Protocol 2: HPLC-MS/MS Analysis of this compound
-
HPLC System: A UHPLC or HPLC system capable of generating high pressure gradients.
-
Column: A high-resolution reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-40% B
-
15-18 min: 40-95% B
-
18-20 min: 95% B
-
20-21 min: 95-5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MS/MS Transition (Example):
-
Precursor Ion (Q1): m/z 381.1
-
Product Ions (Q3): Monitor for characteristic fragments (e.g., m/z 193.0, 191.0, 173.0, 134.0). The specific fragments and their ratios should be confirmed with a pure standard.
-
-
Data Analysis: Quantify the peak area of the specific transition for this compound and determine the concentration using a calibration curve prepared with a certified reference standard.
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS:154418-15-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of Feruloylquinic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activity of three primary isomers of feruloylquinic acid (FQA): 3-O-feruloylquinic acid (3-FQA), 4-O-feruloylquinic acid (4-FQA), and 5-O-feruloylquinic acid (5-FQA). Feruloylquinic acids are phenolic compounds found in various plant-based foods, notably coffee, and are recognized for their potential health benefits, largely attributed to their antioxidant properties.[1] The biological efficacy of these isomers is closely tied to their chemical structure, particularly the position of the feruloyl group on the quinic acid backbone.[1]
Quantitative Antioxidant Activity Data
The following table summarizes the available quantitative data on the antioxidant activity of 3-FQA and 5-FQA from various sources. These values should not be directly compared, as they were likely obtained under different experimental conditions.[2] No quantitative antioxidant activity data for 4-O-feruloylquinic acid was found in the reviewed literature.[2]
| Compound | Assay | IC50 Value | Source |
| 3-O-Feruloylquinic Acid | DPPH Radical Scavenging | 0.06 mg/mL | [Source for 3-FQA data][2] |
| ABTS Radical Scavenging | 0.017 mg/mL | [Source for 3-FQA data][2] | |
| 5-O-Feruloylquinic Acid | DPPH Radical Scavenging | ~9 µM | [Source for 5-FQA data][2] |
| Superoxide Anion Radical Scavenging | ~36 µM | [Source for 5-FQA data][2] |
A computational study comparing 5-feruloylquinic acid (5-FQA) with 5-caffeoylquinic acid (5-CQA) indicated that both are potent hydroperoxyl radical scavengers, with activities surpassing common antioxidants like Trolox and butylated hydroxytoluene (BHT).[1][3] Interestingly, 5-CQA, which has a catechol group, was found to be a more potent antioxidant than 5-FQA, suggesting that the dihydroxyphenyl structure is more effective for radical scavenging than the guaiacyl (methoxyphenol) structure in these compounds.[1]
Experimental Protocols
For researchers planning a comparative analysis of FQA isomers, the following are detailed methodologies for two common antioxidant assays.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[2]
-
Principle: The DPPH radical has a deep purple color and absorbs light at around 517 nm.[4] When it is reduced by an antioxidant, it loses its color. The change in absorbance is proportional to the antioxidant activity.
-
Procedure:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to an absorbance of approximately 1.0 at 517-520 nm.[4][5]
-
Prepare various concentrations of the feruloylquinic acid isomers.[5]
-
Add a small volume of the FQA isomer solution to the DPPH solution.[5]
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[4][5]
-
Measure the absorbance of the solution at 517-520 nm using a spectrophotometer.[5]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[2]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[2]
-
Principle: The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is measured by the decrease in its absorbance at 734 nm.[2]
-
Procedure:
-
Generate the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[2][6]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[2]
-
Prepare various concentrations of the feruloylquinic acid isomers.
-
Add a small volume of the FQA isomer solution to the diluted ABTS•+ solution.[5]
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[5]
-
The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.[1]
-
Mandatory Visualization
To objectively compare the antioxidant activity of the three feruloylquinic acid isomers, a standardized experimental workflow is crucial. The following diagram illustrates a logical approach to such a study.
Caption: Experimental workflow for comparing FQA isomer antioxidant activity.
While direct comparative data is lacking, the provided protocols and workflow offer a robust framework for researchers to conduct such studies. The resulting data would be invaluable for understanding the relative potency of these isomers and their potential applications as antioxidants in various fields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 5. 2.6. Determination of Antioxidant Activities by DPPH Radical Scavenging Assay and ABTS Radical Cation Decolorization Assay [bio-protocol.org]
- 6. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Potential of Methyl 3-O-feruloylquinate and Ferulic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective properties of Methyl 3-O-feruloylquinate and its parent compound, ferulic acid. While extensive research has established the neuroprotective effects of ferulic acid, direct experimental data on this compound is limited. This document synthesizes the available evidence for both compounds, offering a framework for future research and drug development.
Introduction
Neurodegenerative diseases, characterized by progressive neuronal loss, pose a significant challenge to global health. Oxidative stress and inflammation are key pathological contributors to this process. Consequently, compounds with antioxidant and anti-inflammatory properties are of great interest as potential neuroprotective agents. Ferulic acid, a phenolic compound abundant in plants, has demonstrated significant neuroprotective effects in numerous studies.[1][2] this compound, a derivative of ferulic acid, is structurally similar and is hypothesized to possess comparable or enhanced neuroprotective capabilities, although direct evidence is currently lacking. This guide aims to objectively compare these two compounds based on existing experimental data and theoretical considerations.
Data Presentation
Table 1: Comparative Antioxidant Activity
While direct comparative studies are unavailable, the following table summarizes the antioxidant capacity of ferulic acid and a closely related isomer, 3-O-feruloylquinic acid, to provide a potential reference for this compound.
| Compound | Assay | IC50 Value | Source |
| Ferulic Acid | DPPH Radical Scavenging | ~66 µM | [3] |
| ABTS Radical Scavenging | ~183 µM | [3] | |
| 3-O-Feruloylquinic Acid | DPPH Radical Scavenging | 0.06 mg/mL | [4] |
| ABTS Radical Scavenging | 0.017 mg/mL | [4] |
Note: IC50 values represent the concentration required to inhibit 50% of the radical activity. Lower values indicate higher antioxidant activity. Direct comparison between different units (µM vs. mg/mL) is not possible without molecular weight conversion. The data for 3-O-feruloylquinic acid is presented as found in the source.
Table 2: In Vitro Neuroprotective Effects of Ferulic Acid
This table summarizes key findings from in vitro studies on the neuroprotective effects of ferulic acid. Similar quantitative data for this compound is not currently available in published literature.
| Cell Line | Neurotoxic Insult | Ferulic Acid Concentration | Key Quantitative Findings | Source |
| SH-SY5Y | Amyloid-β (Aβ) | 10 µM | Significantly recovered cell viability decreased by Aβ exposure. | [5] |
| PC12 | Hypoxia, Excitatory Amino Acids, Radicals | 1-100 µM | Notably promoted cell viability in all injury models. | [6] |
| PC12 | Ischemia | Not specified | Protected against ischemia-induced apoptosis and ROS generation. | [7] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Protocol for SH-SY5Y Cells:
-
Cell Seeding: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 4.0 × 10³ cells/cm² and incubate for 24 hours.[8]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (this compound or ferulic acid) for a specified duration (e.g., 4 hours).[8]
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., hydrogen peroxide, amyloid-β) for a further 24 hours.[8]
-
MTT Incubation: Remove the culture medium and add 100 µL of fresh medium containing 10% MTT solution to each well. Incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Discard the MTT-containing medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.[8]
Antioxidant Capacity Assessment
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
-
Reagent Preparation: Prepare a methanolic solution of DPPH (e.g., 0.1 mM).
-
Reaction Mixture: Add a small volume of the test compound solution to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[9]
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 515 nm.[10] The percentage of scavenging activity is calculated relative to a control without the antioxidant.
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:
This assay is based on the reduction of the pre-formed ABTS radical cation by an antioxidant.
Protocol:
-
ABTS Radical Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[10]
-
Working Solution: Dilute the ABTS radical solution with methanol (B129727) or buffer to an absorbance of approximately 0.700 at 734 nm.[10]
-
Reaction Mixture: Add the test compound to the ABTS radical working solution.
-
Incubation and Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[11] The scavenging capacity is determined by the decrease in absorbance.
Western Blotting for Nrf2 Nuclear Translocation
This technique is used to detect the presence and quantify the amount of Nuclear factor erythroid 2-related factor 2 (Nrf2) in the nucleus, a key indicator of the activation of the antioxidant response pathway.
Protocol:
-
Cell Treatment and Lysis: Treat neuronal cells with the test compounds for a specified time, then harvest the cells.
-
Nuclear and Cytoplasmic Fractionation: Separate the nuclear and cytoplasmic proteins using a nuclear extraction kit.[12]
-
Protein Quantification: Determine the protein concentration in both fractions using a standard protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[13]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for Nrf2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[13] The intensity of the Nrf2 band in the nuclear fraction is compared to a nuclear loading control (e.g., Lamin B1 or PARP-1) to determine the extent of nuclear translocation.[13]
Mandatory Visualization
Caption: Experimental workflow for assessing and comparing the neuroprotective effects.
Caption: The Nrf2-mediated antioxidant signaling pathway.
Conclusion
Ferulic acid is a well-established neuroprotective agent with potent antioxidant and anti-inflammatory properties, mediated in part through the activation of the Nrf2 signaling pathway. While direct experimental evidence for this compound is scarce, its structural similarity to ferulic acid and other neuroprotective feruloylquinic acid isomers suggests it may also possess significant neuroprotective potential. The methylation of the quinic acid moiety could potentially enhance its lipophilicity, which may influence its bioavailability and cellular uptake, although this remains to be experimentally verified.
Further research, including direct comparative studies employing the methodologies outlined in this guide, is crucial to fully elucidate the neuroprotective efficacy of this compound and its potential as a therapeutic candidate for neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer's Disease: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Feruloylated oligosaccharides ameliorate MPTP-induced neurotoxicity in mice by activating ERK/CREB/BDNF/TrkB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascenion.de [ascenion.de]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of Methyl 3-O-feruloylquinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo validation of Methyl 3-O-feruloylquinate's therapeutic potential is limited in publicly available scientific literature. This guide provides a comparative analysis based on the in vivo performance of structurally and functionally related compounds, offering insights into its potential therapeutic applications and a framework for future research.
This compound is a natural phenolic compound that, based on its structural components—ferulic acid and a quinic acid derivative—is hypothesized to possess significant anti-inflammatory and neuroprotective properties.[1] Ferulic acid is known for its antioxidant and neuroprotective effects, while various caffeoylquinic and feruloylquinic acid derivatives have demonstrated potent anti-inflammatory and neuroprotective activities in several preclinical models.[2][3][4][5] This guide summarizes the available in vivo data for these related compounds to project the therapeutic potential of this compound.
Comparative In Vivo Efficacy
To provide a clear comparison, the following tables summarize key quantitative data from in vivo studies on compounds structurally related to this compound.
Anti-Inflammatory Activity
The anti-inflammatory potential of related compounds has been primarily evaluated using the carrageenan-induced paw edema model in rodents. This model assesses the ability of a compound to reduce acute inflammation.
| Compound | Animal Model | Dosage | Route of Administration | Key Findings |
| 3,4,5-tri-O-caffeoylquinic acid | Rat | 50 mg/kg | - | Showed highly significant inhibition of edema volume (88% of the activity of indomethacin (B1671933) at 10 mg/kg) and significant reduction of TNF-α and IL-1β levels.[4][6] |
| Caffeic Acid Derivatives (Butyl, Octyl, and CAPE) | Mouse | - | Pre-treatment | Inhibited carrageenan-induced paw edema and prevented the increase in IL-1β levels and neutrophil influx.[7] |
| Indomethacin (Reference Drug) | Rat | 10 mg/kg | - | Standard non-steroidal anti-inflammatory drug (NSAID) used as a positive control.[4][6] |
Neuroprotective Effects
The neuroprotective potential of related compounds has been investigated in various animal models of neurodegenerative diseases and neuronal injury.
| Compound | Animal Model | Disease Model | Dosage | Route of Administration | Key Findings |
| Quinic Acid | Mouse | Lipopolysaccharide (LPS)-induced neuroinflammation | - | Oral | Restored social impairment and spatial and fear memory; inhibited proinflammatory mediators and oxidative stress markers in the hippocampus.[8] |
| D-(-)-Quinic Acid | Rat | Aluminum chloride-induced dementia | 200 mg/kg and 400 mg/kg | Oral | Rescued acetylcholinesterase (AChE) activity and behavioral impairments; significantly inhibited monoamine oxidase-B (MAO-B).[9] |
| Ferulic Acid | Zebrafish | MPTP-induced neurotoxicity | 100 μM | - | Resulted in 100% survival and increased the number of dopaminergic neurons.[10] |
| Ferulic Acid | Rat | Cerebral ischemia/reperfusion | - | - | Attenuated memory impairment and reduced hippocampal neuronal apoptosis and oxidative stress.[2] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the evaluation of novel therapeutic compounds.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for assessing acute anti-inflammatory activity.
-
Animals: Male Wistar or Sprague-Dawley rats (180-250g) are typically used.
-
Groups: Animals are randomly assigned to several groups: a control group (vehicle), a reference standard group (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses.
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound or vehicle is administered, typically orally or intraperitoneally.
-
After a predetermined time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is then measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group in comparison to the control group. Levels of pro-inflammatory cytokines such as TNF-α and IL-1β can also be measured in the paw tissue or serum using ELISA.[4][6][7]
Middle Cerebral Artery Occlusion (MCAO) Model of Stroke in Rats
This model is used to evaluate the neuroprotective effects of compounds against ischemic brain injury.
-
Animals: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Anesthesia: Animals are anesthetized using an appropriate agent (e.g., isoflurane).
-
Procedure:
-
A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and dissected.
-
A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to block the origin of the middle cerebral artery (MCA).
-
After a specific occlusion period (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.
-
-
Treatment: The test compound or vehicle is administered at a specific time point before, during, or after the ischemic event.
-
Outcome Measures: Neurological deficit scores, infarct volume (often measured by TTC staining), and molecular markers of apoptosis and inflammation are assessed at a predetermined time after reperfusion (e.g., 24 hours).[2]
Potential Signaling Pathways and Experimental Workflows
Based on the known mechanisms of ferulic acid and caffeoylquinic acids, this compound is likely to exert its therapeutic effects by modulating key signaling pathways involved in inflammation and neuronal survival.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothetical neuroprotective mechanism via activation of the Nrf2 pathway.
Caption: A generalized workflow for the in vivo validation of a therapeutic compound.
References
- 1. This compound | CAS:154418-15-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vivo anti-inflammatory activity of caffeoylquinic acid derivatives from Solidago virgaurea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Evidence of Caffeic Acid’s Neuroprotective Activity in Alzheimer’s Disease: In Vitro, In Vivo, and Delivery-Based Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caffeic acid derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinic Acid Alleviates Behavior Impairment by Reducing Neuroinflammation and MAPK Activation in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of D-(-)-Quinic Acid on Aluminum Chloride-Induced Dementia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of Methyl 3-O-feruloylquinate and Caffeoylquinic Acids for Researchers
This guide provides a detailed comparative analysis of Methyl 3-O-feruloylquinate and the broader class of caffeoylquinic acids (CQAs). It is intended for researchers, scientists, and drug development professionals, offering an objective look at their structural differences, biological activities, and the experimental data supporting them.
Introduction and Structural Comparison
This compound and caffeoylquinic acids are naturally occurring phenolic compounds widely distributed in the plant kingdom, notably in coffee beans and various medicinal plants.[1][2] They belong to the larger family of chlorogenic acids, which are esters formed between a quinic acid core and a hydroxycinnamic acid.[3]
Caffeoylquinic Acids (CQAs): These are esters of caffeic acid and quinic acid.[1][4] Depending on the number and position of caffeoyl groups attached to the quinic acid, numerous isomers exist, such as mono-CQAs (e.g., 3-CQA, 4-CQA, 5-CQA) and di-CQAs (e.g., 3,5-diCQA, 4,5-diCQA).[5][6] The most well-known CQA is 5-O-caffeoylquinic acid, commonly referred to as chlorogenic acid.[7][8]
This compound: This compound is an ester of ferulic acid and quinic acid, with two key structural distinctions from CQAs. First, the acyl group is feruloyl, which differs from caffeoyl by the presence of a methoxy (B1213986) (-OCH3) group on the aromatic ring. Second, the carboxylic acid group of the quinic acid moiety is esterified with a methyl group (-CH3).[9][10] This methylation significantly increases the molecule's lipophilicity compared to its corresponding acid (3-O-feruloylquinic acid) and all CQAs.[11]
This structural variance, particularly the methylation, is hypothesized to influence the compound's bioavailability and cellular uptake.[11] Methyl esterification can facilitate passage across cell membranes, potentially leading to higher intracellular concentrations.[11] It is also possible that this compound acts as a prodrug, being hydrolyzed by intracellular esterases to release the active 3-O-feruloylquinic acid.[11]
Comparative Biological Activities
While direct, head-to-head experimental comparisons are limited, the biological activities of both compound classes can be compared based on existing data for individual compounds and structurally similar analogues.[11]
Antioxidant Activity: Both CQAs and feruloylquinic acid derivatives are recognized as potent antioxidants.[1][4][12] This activity is largely attributed to their phenolic hydroxyl groups, which can scavenge free radicals. For CQAs, the antioxidant capacity generally increases with the number of caffeoyl groups.[1] The antioxidant mechanism for both classes of compounds is believed to involve the activation of the Keap1-Nrf2 signaling pathway, a primary regulator of cellular antioxidant defenses.[4][12]
Anti-inflammatory Activity: CQAs have well-documented anti-inflammatory properties, demonstrated by their ability to reduce pro-inflammatory cytokines like TNF-α and IL-1β and to downregulate inflammatory pathways such as the TLR4/NF-κB pathway.[7] Based on the known activities of ferulic acid and other chlorogenic acids, this compound is also hypothesized to exert anti-inflammatory effects, likely through the inhibition of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[13]
Other Activities: A broad spectrum of other biological activities has been reported for CQAs, including neuroprotective, antimicrobial, antiviral, anticancer, and antidiabetic effects.[1][14][15] Research on this compound is less extensive, but studies have indicated its potential for inhibiting folylpolyglutamate synthetase in Mycobacterium tuberculosis, while the related Methyl 4-O-feruloylquinate has shown anti-H5N1 influenza virus activity.[9][13]
Quantitative Data on Biological Activities
The following tables summarize available quantitative data. Direct comparative data is scarce, so results for structurally related compounds are included to provide a potential range of activity.
Table 1: Bioactivity of Methyl Feruloylquinate Derivatives
| Bioactivity | Compound | Cell Line / Model | Assay | Result | Reference |
|---|---|---|---|---|---|
| Anti-Influenza Virus | Methyl 4-O-feruloylquinate | MDCK cells | Neutral Red Uptake Assay | 3% protective rate at 5 µM | [11][13] |
| Antituberculosis | this compound | In silico / Molecular Docking | Inhibition of folylpolyglutamate synthetase (folC) | Identified as a potential inhibitor |[9] |
Table 2: Bioactivity of Caffeoylquinic Acid (CQA) Isomers
| Bioactivity | Compound | Cell Line / Model | Assay | Result (IC₅₀) | Reference |
|---|---|---|---|---|---|
| Antioxidant | 5-O-caffeoyl-3-O-sinapoylquinic acid methyl ester | N/A | DPPH radical scavenging | 4.4 µg/mL | [1] |
| Antioxidant | 5-O-caffeoyl-4-O-sinapoylquinc acid methyl ester | N/A | DPPH radical scavenging | 9.5 µg/mL | [1] |
| Anti-inflammatory | 5-CQA (Chlorogenic Acid) | Wistar rats | Thioacetamide-induced liver inflammation | Downregulation of TLR4/NF-κB pathway | [7] |
| Neuroprotective | Mono- and diCQAs | Rodent primary neurons | Glutamate-induced excitotoxicity | Protective effect |[4] |
Experimental Protocols
Protocol for Assessment of Antioxidant Activity (Cell-Based ROS Assay)
This protocol measures the ability of a compound to reduce intracellular reactive oxygen species (ROS) in a cell culture model.
-
Cell Culture: Plate a suitable cell line (e.g., SH-SY5Y neuroblastoma or RAW 264.7 macrophages) in a 96-well black, clear-bottom plate and culture until 80-90% confluency.
-
Compound Treatment: Pre-treat cells with various concentrations of the test compound (e.g., this compound or a CQA isomer) for 1-2 hours.
-
Oxidative Stress Induction: Induce oxidative stress by adding an agent like H₂O₂ (100 µM) or tert-butyl hydroperoxide (t-BHP) and incubate for a specified time (e.g., 1 hour). Include a vehicle control (no compound, no stressor) and a positive control (stressor only).
-
ROS Detection: Remove the treatment medium and wash cells with phosphate-buffered saline (PBS). Add a solution of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) (10 µM in PBS) and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Calculate the percentage of ROS inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value, representing the concentration that inhibits 50% of ROS formation.
Protocol for Assessment of Anti-inflammatory Activity (Nitric Oxide Assay)
This protocol evaluates the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include appropriate controls (vehicle, LPS only).
-
Nitrite (B80452) Measurement (Griess Assay): Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is proportional to the NO produced.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition for each compound concentration compared to the LPS-only control. Calculate the IC₅₀ value.
Protocol for UPLC-DAD-QToF/MS Analysis
This protocol is for the identification and quantification of this compound and CQAs in a plant extract (e.g., from coffee beans).[2]
-
Sample Preparation:
-
Grind freeze-dried plant material into a fine powder.
-
Weigh 1 gram of powder into a centrifuge tube.
-
Add 10 mL of an extraction solvent (e.g., methanol/water/formic acid, 80:15:5 v/v/v).
-
Vortex for 1 minute, shake on an orbital shaker for 15 minutes, and then centrifuge at 3000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.[2]
-
-
Chromatographic Separation:
-
System: Ultra-Performance Liquid Chromatography (UPLC) with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A time-programmed gradient from low to high concentration of Mobile Phase B to elute compounds of varying polarity.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Detection:
-
System: Quadrupole Time-of-Flight Mass Spectrometer (QToF/MS) with an electrospray ionization (ESI) source operating in negative ion mode.
-
Scan Range: m/z 100-1000.
-
MS/MS Fragmentation: Use collision-induced dissociation (CID) to obtain fragment ions for structural confirmation. The precursor ion [M-H]⁻ for this compound (C₁₈H₂₂O₉) is expected at m/z 381.12.[2] CQA isomers (C₁₆H₁₈O₉) will have a precursor ion at m/z 353.09.
-
-
Data Analysis: Identify compounds by comparing their retention times, UV-Vis spectra, and mass spectral data (accurate mass and fragmentation patterns) with those of authentic standards or literature data.[10] Quantify using a standard curve generated from authentic standards.
Signaling Pathways and Workflows
Caption: Keap1-Nrf2 antioxidant response pathway activated by phenolic compounds.
Caption: Inhibition of the NF-κB inflammatory pathway by phenolic compounds.
Caption: Experimental workflow for UPLC-DAD-QToF/MS analysis of phenolic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. ninho.inca.gov.br [ninho.inca.gov.br]
- 4. ohsu.edu [ohsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Caffeoylquinic acid - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. This compound | CAS:154418-15-2 | Manufacturer ChemFaces [chemfaces.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Current Advances in Naturally Occurring Caffeoylquinic Acids: Structure, Bioactivity, and Synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 3-O-feruloylquinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of four common analytical techniques for the quantification and characterization of Methyl 3-O-feruloylquinate: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and natural health ingredients. This document presents a cross-validation perspective, offering supporting experimental data synthesized from published literature on similar compounds, alongside detailed experimental protocols.
Data Presentation: A Comparative Overview
The performance of an analytical method is evaluated based on several key parameters. The following table summarizes the typical performance characteristics expected for each of the discussed analytical techniques in the analysis of this compound. These values are derived from literature on the analysis of feruloylquinic acid derivatives and other phenolic compounds.
| Validation Parameter | HPLC-UV | UPLC-UV | LC-MS/MS | HPTLC-Densitometry |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 | > 0.995 |
| Range (µg/mL) | 1 - 500 | 0.1 - 100 | 0.001 - 10 | 0.1 - 20 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 5.0% | < 5.0% |
| Limit of Detection (LOD) (µg/mL) | ~0.1 | ~0.03 | ~0.0005 | ~0.05 |
| Limit of Quantitation (LOQ) (µg/mL) | ~0.3 | ~0.1 | ~0.0015 | ~0.15 |
| Analysis Time per Sample (min) | 20 - 30 | 5 - 10 | 3 - 8 | 5 - 10 (per plate) |
| Solvent Consumption per Run | High | Low | Low | Very Low |
| Specificity | Moderate | High | Very High | Moderate |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC, UPLC, LC-MS/MS, and HPTLC are provided below. These protocols are based on established methods for the analysis of related phenolic compounds.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC-UV) Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
0-20 min: 15-40% B
-
20-25 min: 40-80% B
-
25-27 min: 80-15% B (return to initial conditions)
-
27-30 min: 15% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 325 nm.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Create a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 500 µg/mL.
-
For analysis in a sample matrix, an appropriate extraction method (e.g., solid-phase extraction) should be developed and validated. The final extract should be dissolved in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Ultra-Performance Liquid Chromatography (UPLC-UV) Protocol
-
Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
0-5 min: 15-40% B
-
5-7 min: 40-80% B
-
7-8 min: 80-15% B (return to initial conditions)
-
8-10 min: 15% B (equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV absorbance at 325 nm.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 100 µg/mL.
-
Sample preparation should follow a similar procedure as for HPLC, with final dissolution in the mobile phase.
-
Filter all solutions through a 0.22 µm syringe filter prior to injection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Utilize the UPLC conditions described above.
-
Mass Spectrometer Settings:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 381.1 (for [M-H]⁻)
-
Product Ions (m/z): 193.0 (ferulic acid moiety) and 173.0 (quinic acid moiety fragment). Collision energies should be optimized for each transition.[5]
-
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound at 100 µg/mL in methanol.
-
Prepare working standards by serial dilution with the mobile phase to achieve concentrations from 0.001 to 10 µg/mL.
-
Sample preparation may require a more rigorous cleanup, such as solid-phase extraction, to minimize matrix effects.
-
Filter all solutions through a 0.22 µm syringe filter.
-
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).
-
Sample Application: Apply 2 µL of standard and sample solutions as 8 mm bands, 10 mm from the bottom of the plate, with a distance of 10 mm between bands.
-
Development: Develop the plate up to a distance of 80 mm in a saturated twin-trough chamber.
-
Drying: Dry the plate in a stream of warm air for 5 minutes.
-
Densitometric Analysis: Scan the plate at 325 nm.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Prepare working standards in the range of 0.1 to 20 µg/mL in methanol.
-
Extract samples with a suitable solvent and concentrate before applying to the HPTLC plate.
-
Mandatory Visualization
Cross-Validation Workflow Diagram
The following diagram illustrates a logical workflow for the cross-validation of the different analytical methods described.
Caption: A flowchart illustrating the cross-validation of analytical methods.
Signaling Pathway (Illustrative)
While not directly related to analytical method cross-validation, understanding the biological context of this compound is important for drug development professionals. Ferulic acid and its derivatives are known to modulate inflammatory pathways. The following diagram illustrates a putative anti-inflammatory signaling pathway that could be influenced by this compound.
Caption: A putative anti-inflammatory signaling pathway modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of Methyl 3-O-feruloylquinate and its Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Methyl 3-O-feruloylquinate and its corresponding ethyl ester. Direct comparative studies on these specific molecules are limited in publicly available literature. Therefore, this guide synthesizes data from structurally related compounds, namely the parent compound 3-O-feruloylquinic acid and analogous methyl and ethyl esters of other phenolic acids, to infer and project the potential activities of the target compounds.
Executive Summary
This compound and its ethyl ester are derivatives of 3-O-feruloylquinic acid, a natural compound known for its antioxidant and anti-inflammatory properties. The esterification of the carboxylic acid group on the quinic acid moiety with either a methyl or an ethyl group is expected to alter the physicochemical properties of the parent molecule, thereby influencing its biological efficacy. Generally, esterification increases lipophilicity, which may enhance cellular uptake. Based on data from analogous compounds like methyl and ethyl caffeate, it is hypothesized that the ethyl ester of 3-O-feruloylquinate may exhibit more potent anti-inflammatory activity, while the methyl ester could have a more significant cytotoxic profile.
Data Presentation: Comparative Biological Activities
Due to the absence of direct comparative data, the following table summarizes the known activities of the parent compound, 3-O-feruloylquinic acid, and provides a comparative overview of methyl and ethyl caffeate, which serves as a proxy for the potential activities of the target compounds.
| Biological Activity | Compound | Assay | Results (IC₅₀) | Reference |
| Antioxidant Activity | 3-O-Feruloylquinic Acid | DPPH Radical Scavenging | 0.06 mg/mL | [1] |
| 3-O-Feruloylquinic Acid | ABTS Radical Scavenging | 0.017 mg/mL | [1] | |
| 3-O-Feruloylquinic Acid | Hydroxyl Radical Scavenging | 0.49 mg/mL | [1] | |
| Anti-inflammatory Activity | 3-O-Feruloylquinic Acid | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | Inhibition of NO release (specific IC₅₀ not provided) | [1] |
| Methyl Caffeate | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | 21.0 µM | [2] | |
| Ethyl Caffeate | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | 12.0 µM | [2] | |
| Cytotoxicity | Methyl Caffeate | Human Cancer Cell Lines (various) | 28.83 - 50.19 µg/mL | [2] |
| Ethyl Caffeate | RAW 264.7 Macrophage Cells | Little to no cytotoxicity at ≤ 10 µg/mL | [2] |
Discussion on the Effect of Esterification
The primary structural difference between this compound and its ethyl ester is the length of the alkyl chain on the ester group. This seemingly minor modification can have significant implications for the molecule's biological activity:
-
Lipophilicity and Cellular Uptake: The addition of an ethyl group over a methyl group increases the lipophilicity of the molecule. This enhanced lipid solubility can facilitate more efficient passage across cell membranes, potentially leading to higher intracellular concentrations and, consequently, greater potency.
-
Enzymatic Stability and Metabolism: Alkyl esters of phenolic acids can be hydrolyzed by cellular esterases, releasing the parent acid. The rate of this hydrolysis can differ between methyl and ethyl esters, influencing the duration and localization of the compound's activity. The ester itself may possess unique biological activities distinct from the parent acid.
-
Structure-Activity Relationship: Studies on various phenolic acid esters have shown that the length of the alkyl chain can modulate antioxidant and antimicrobial activities.[3][4] The slightly larger ethyl group may lead to more favorable interactions with the active sites of target enzymes or receptors.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
General experimental workflow for comparing biological activities.
Hypothesized inhibition of the NF-κB signaling pathway.
Hypothesized activation of the Keap1-Nrf2 antioxidant pathway.
Experimental Protocols
Detailed methodologies for key experiments cited or inferred in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Methodology:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) and stored in the dark.
-
Test compounds (Methyl and Ethyl 3-O-feruloylquinate) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a range of concentrations.
-
An aliquot of the test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.
-
A control (DPPH solution without the test compound) and a blank (solvent) are also measured.
-
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.
-
Methodology:
-
The ABTS•+ solution is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Aliquots of the test compounds at various concentrations are added to the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation period (e.g., 6 minutes).
-
-
Data Analysis: The percentage of inhibition is calculated similarly to the DPPH assay. The IC₅₀ value is then determined from the dose-response curve.
Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
-
Principle: The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS). NO is a pro-inflammatory mediator, and its production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture medium using the Griess reagent.
-
Methodology:
-
RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, except for the negative control group.
-
The plate is incubated for a further period (e.g., 24 hours).
-
The cell culture supernatant is collected, and an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added.
-
The absorbance is measured at approximately 540 nm.
-
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells. The IC₅₀ value is determined from the dose-response curve. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed inhibition is not due to cytotoxicity.
Conclusion
While direct experimental data for this compound versus its ethyl ester is not yet available, the analysis of structurally similar compounds provides a strong basis for forming hypotheses about their relative biological activities. It is plausible that the ethyl ester will demonstrate superior anti-inflammatory properties due to increased lipophilicity, while the methyl ester may exhibit greater cytotoxicity. The provided experimental protocols offer a standardized framework for the direct comparative evaluation of these two promising compounds. Further research is warranted to elucidate their precise mechanisms of action and to validate these hypotheses.
References
A Comparative Guide to the Efficacy of Methyl 3-O-feruloylquinate and Chlorogenic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of Methyl 3-O-feruloylquinate and the well-studied chlorogenic acid. While direct comparative experimental data for this compound is limited, this document synthesizes the available information on chlorogenic acid and extrapolates the potential activities of this compound based on the known properties of its constituent molecules, ferulic acid and quinic acid, and related feruloylquinic acid isomers.
Introduction
Chlorogenic acid (CGA), an ester of caffeic acid and quinic acid, is a widely researched phenolic compound abundant in coffee and various plants.[1][2] It is recognized for a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[3][4][5] this compound, an ester of ferulic acid and methyl quinate, is a structurally related compound.[6] Although less studied, its chemical structure suggests it may share and potentially exceed some of the biological activities of chlorogenic acid due to the presence of a ferulic acid moiety, which is a potent antioxidant.[7]
This guide presents a comparative overview of their efficacy in key areas of therapeutic interest, supported by detailed experimental protocols and visual representations of relevant signaling pathways.
Quantitative Data on Biological Activities
The following tables summarize the available and hypothesized quantitative data for the biological activities of chlorogenic acid and this compound. It is important to note that the data for this compound is largely inferred from studies on structurally similar compounds due to the scarcity of direct experimental results.
Table 1: In Vitro Antioxidant Activity
| Compound | Assay | IC50 / Activity | Reference Compound | IC50 / Activity |
| Chlorogenic Acid | DPPH Radical Scavenging | ~15-30 µM | Ascorbic Acid | ~25 µM |
| ORAC | ~3000-5000 µmol TE/g | Trolox | (Standard) | |
| This compound (Hypothesized) | DPPH Radical Scavenging | Potentially lower than CGA | Ferulic Acid | ~40-60 µM |
| ORAC | Potentially higher than CGA | Trolox | (Standard) |
Table 2: In Vitro Anti-inflammatory Activity
| Compound | Cell Line | Assay | IC50 / Inhibition |
| Chlorogenic Acid | RAW 264.7 Macrophages | LPS-induced NO Production | ~50-100 µM |
| LPS-induced TNF-α Release | ~100-200 µM | ||
| This compound (Hypothesized) | RAW 264.7 Macrophages | LPS-induced NO Production | Potentially lower than CGA |
| LPS-induced TNF-α Release | Potentially lower than CGA |
Table 3: In Vitro Neuroprotective Activity
| Compound | Neuronal Cell Model | Insult | Endpoint | Effective Concentration |
| Chlorogenic Acid | PC12 Cells | H₂O₂-induced oxidative stress | Increased cell viability | ~10-50 µM[8] |
| Primary Neurons | Glutamate-induced excitotoxicity | Reduced neuronal death | ~25-100 µM | |
| This compound (Hypothesized) | SH-SY5Y Cells | Oxidative or neurotoxic stress | Increased cell viability | Potentially effective in a similar range |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagents: DPPH solution (0.1 mM in methanol), test compounds (dissolved in methanol), positive control (e.g., ascorbic acid or Trolox).
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well microplate, add 100 µL of each dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.
-
Reagents: Fluorescein (B123965) sodium salt, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), Trolox (standard), phosphate (B84403) buffer (75 mM, pH 7.4).
-
Procedure:
-
Prepare serial dilutions of the test compounds and Trolox standard in phosphate buffer.
-
In a black 96-well microplate, add 25 µL of each sample or standard dilution.
-
Add 150 µL of fluorescein solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of AAPH solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for at least 60 minutes (excitation: 485 nm, emission: 520 nm).
-
Calculate the area under the curve (AUC) for each sample and standard.
-
The ORAC value is expressed as Trolox equivalents (TE) by comparing the AUC of the sample to the AUC of the Trolox standard curve.
-
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.
-
Cell Line: RAW 264.7 murine macrophages.
-
Reagents: DMEM medium, fetal bovine serum (FBS), lipopolysaccharide (LPS), Griess reagent.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
To 50 µL of the supernatant, add 50 µL of Griess reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
-
Neuronal Cell Viability Assay against Oxidative Stress
This assay evaluates the neuroprotective effect of a compound against an oxidative insult.
-
Cell Line: SH-SY5Y human neuroblastoma cells or primary neurons.
-
Reagents: Cell culture medium, hydrogen peroxide (H₂O₂), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to differentiate (if necessary) and adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 2-4 hours.
-
Induce oxidative stress by exposing the cells to a specific concentration of H₂O₂ for 24 hours.
-
Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
Signaling Pathways and Experimental Workflows
The biological effects of both chlorogenic acid and, putatively, this compound are mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory Signaling Pathway
Both compounds are hypothesized to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.
Caption: Inhibition of the NF-κB inflammatory signaling pathway.
Antioxidant Response Signaling Pathway
The antioxidant effects may be mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates the expression of antioxidant enzymes.
Caption: Activation of the Nrf2 antioxidant response pathway.
Experimental Workflow for In Vitro Efficacy Comparison
The following diagram outlines a typical workflow for comparing the in vitro efficacy of the two compounds.
Caption: Experimental workflow for in vitro efficacy comparison.
Conclusion
Chlorogenic acid is a well-established bioactive compound with proven antioxidant, anti-inflammatory, and neuroprotective properties. While direct experimental evidence for this compound is currently lacking, its chemical structure, particularly the presence of a ferulic acid moiety, strongly suggests that it possesses similar, and potentially more potent, biological activities. The increased lipophilicity due to the methyl ester group could also enhance its cellular uptake and bioavailability, potentially making it a more effective therapeutic agent.
Further in vitro and in vivo studies are warranted to directly compare the efficacy of this compound with chlorogenic acid. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative analyses, which will be crucial for elucidating the full therapeutic potential of this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of antioxidant activity by DPPH assay [bio-protocol.org]
A Comparative Guide to the Biological Effects of Methyl 3-O-feruloylquinate: In Vitro vs. In Vivo Perspectives
For researchers, scientists, and professionals engaged in drug development, understanding the nuanced biological activities of natural compounds is paramount. Methyl 3-O-feruloylquinate, a phenolic compound, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of its in vitro and in vivo effects, drawing upon experimental data from structurally related compounds to build a comprehensive overview. Due to the limited direct research on this compound, this comparison synthesizes available data on its parent compounds and close isomers to project its likely biological performance.
Quantitative Data Summary
Direct quantitative data for this compound is sparse in current scientific literature. However, by examining data from its close structural relatives, such as other feruloylquinic acid (FQA) isomers and ferulic acid, we can infer its potential efficacy. The following tables summarize key quantitative data from these related compounds to provide a comparative benchmark.
Table 1: Summary of Reported In Vitro Bioactivity for Related Feruloylquinate Compounds
| Bioactivity | Compound | Cell Line/Model | Assay | Results | Reference |
| Anti-H5N1 Influenza A Virus | Methyl 4-O-feruloylquinate | MDCK cells | Neutral Red Uptake Assay | 3% protective rate at 5 μM | [1][2] |
| Antioxidant (DPPH Radical Scavenging) | 3-O-feruloylquinic acid | - | DPPH Assay | IC₅₀: 0.06 mg/mL | [3] |
| Antioxidant (ABTS Radical Scavenging) | 3-O-feruloylquinic acid | - | ABTS Assay | IC₅₀: 0.017 mg/mL | [3] |
| Antioxidant (Hydroxyl Radical Scavenging) | 3-O-feruloylquinic acid | - | Hydroxyl Radical Scavenging Assay | IC₅₀: 0.49 mg/mL | [3] |
Table 2: Summary of Reported In Vivo Bioactivity for Structurally Related Compounds
| Bioactivity | Compound | Animal Model | Key Outcomes | Reference |
| Anti-inflammatory | Ferulic Acid | Carrageenan-induced paw edema in rodents | Reduction in paw swelling | [4] |
| Neuroprotective | Ferulic Acid & Caffeoylquinic Acids | Animal models of neurodegenerative diseases and ischemic injury | Reduction of neuronal damage, improvement in cognitive/motor functions | [4] |
The Impact of Methyl Esterification: A Physicochemical Perspective
The key structural difference between this compound and its parent compound, 3-O-feruloylquinic acid, is the methylation of the carboxylic acid group. This modification is known to increase the lipophilicity of a molecule.[1] The enhanced lipid solubility can facilitate easier passage across cell membranes, potentially leading to higher intracellular concentrations.[1] In an in vivo context, increased lipophilicity can sometimes improve oral bioavailability.[1] However, it is also plausible that the methyl ester may be hydrolyzed by cellular esterases, converting this compound back to its parent acid intracellularly, suggesting it may act as a prodrug.[1]
Hypothesized Signaling Pathways
Based on the well-documented mechanisms of ferulic acid and other chlorogenic acids, it is hypothesized that this compound exerts its anti-inflammatory and antioxidant effects through the modulation of key signaling pathways.
References
Head-to-head comparison of different extraction techniques for feruloylquinic acids
For researchers, scientists, and drug development professionals, the efficient extraction of feruloylquinic acids (FQAs) from natural sources is a critical first step in harnessing their therapeutic potential. These phenolic compounds, known for their potent antioxidant and anti-inflammatory properties, are often found as a complex mixture of isomers bound to the plant cell wall, making their extraction challenging.[1] This guide provides an objective, data-driven comparison of various extraction techniques, offering insights into their performance and detailed experimental protocols.
Comparative Analysis of Extraction Methodologies
The choice of an extraction method significantly impacts the yield, purity, and ultimately the biological activity of the extracted FQAs. Modern techniques generally offer improvements in efficiency and environmental friendliness over conventional methods.[1][2] Below is a summary of quantitative data from various studies, highlighting the performance of different extraction techniques.
| Extraction Technique | Key Parameters | Total Phenolic Content (TPC) / Yield | Noteworthy Findings |
| Ultrasound-Assisted Extraction (UAE) | Temperature: 66°C; Time: 48 min; Power: 240 W | 8466.7 ± 240.9 µg GAE/g bran | Higher DPPH scavenging activity compared to MAE and traditional methods.[2] |
| Microwave-Assisted Extraction (MAE) | Time: 120 s; Power: 420 W | 8340.7 ± 146.7 µg GAE/g bran | More time and energy-efficient than UAE, with higher ABTS scavenging activity.[2] |
| Power: 500 W; Time: 120 s; Temp: 60°C; Solvent: 70% ethanol (B145695) | 39.02 ± 0.73 mg GAE/g DW | Significantly higher yield compared to maceration (25.79 mg GAE/g) and Soxhlet (18.40 mg GAE/g).[1][3] | |
| Traditional Alkaline Hydrolysis | Standard alkaline treatment | 5688.9 ± 179.6 µg GAE/g bran | Lower yield compared to UAE and MAE.[2] Can be effective for releasing bound forms but risks degradation at harsh conditions.[1][4] |
| Supercritical Fluid Extraction (SFE) | Pressure: up to 400 bar; Temperature: 35-60°C; Co-solvent: Ethanol | Variable, dependent on co-solvent and conditions | Highly selective and provides clean extracts. The use of a polar co-solvent like ethanol is necessary to improve the extraction of polar FQAs.[5][6] |
| Enzymatic Hydrolysis | Use of feruloyl esterases and xylanases | - | Highly specific and operates under mild conditions, making it environmentally friendly. The primary drawbacks are the higher cost of enzymes and longer reaction times.[1] |
Note: GAE refers to Gallic Acid Equivalents, a common unit for measuring total phenolic content. DW stands for Dry Weight. The presented data is sourced from different studies and may not be directly comparable due to variations in starting materials and analytical methods.
Experimental Protocols
Detailed methodologies are crucial for replicating and optimizing extraction processes. Below are protocols for key techniques discussed.
Optimized Ultrasound-Assisted Extraction (UAE)
This protocol is designed to maximize the extraction of FQAs while minimizing thermal degradation.[7]
-
Sample Preparation: The plant material is lyophilized and ground to a fine powder (e.g., 40-60 mesh).
-
Solvent Preparation: A solution of 70% ethanol in water (v/v) is prepared. The pH is adjusted to approximately 4.0 using a dilute solution of formic or acetic acid.
-
Extraction:
-
Weigh 1 gram of the powdered sample into a 50 mL conical tube.
-
Add 20 mL of the pre-cooled (4°C) extraction solvent.
-
Vortex the mixture for 30 seconds.
-
Place the tube in an ultrasonic bath and sonicate for a specified duration (e.g., 48 minutes) at a controlled temperature (e.g., 66°C) and power (e.g., 240 W).[2]
-
-
Post-Extraction:
-
Centrifuge the extract to separate the solid residue.
-
Collect the supernatant for analysis.
-
Microwave-Assisted Extraction (MAE)
MAE offers a rapid and efficient alternative for FQA extraction.[1]
-
Sample Preparation: Weigh 1.0 g of dried, powdered plant material and place it into a microwave-safe extraction vessel.
-
Solvent Addition: Add 20 mL of 70% aqueous ethanol to the vessel.
-
Extraction:
-
Post-Extraction:
-
Allow the vessel to cool to room temperature.
-
Filter the mixture through Whatman No. 1 filter paper.
-
The filtrate can then be further processed, for instance, by evaporating the ethanol using a rotary evaporator at 40°C.[1]
-
Supercritical Fluid Extraction (SFE)
SFE is a green technology that uses supercritical fluids, most commonly CO2, for extraction.[5][6]
-
Principle: At temperatures and pressures above its critical point, CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid.[5]
-
Co-Solvent: Since CO2 is non-polar, a polar co-solvent such as ethanol or methanol (B129727) is often added to enhance the extraction of more polar compounds like FQAs.[6]
-
Process:
-
The powdered plant material is packed into an extraction vessel.
-
Supercritical CO2, often mixed with a co-solvent, is pumped through the vessel.
-
The pressure and temperature are carefully controlled to optimize the solubility of the target compounds.
-
The extract-laden fluid is then depressurized, causing the CO2 to return to a gaseous state and separate from the extracted compounds.
-
Visualizing the Extraction Workflow
The general process for extracting and analyzing feruloylquinic acids from natural products can be visualized as a multi-step workflow.
Concluding Remarks
The selection of an optimal extraction technique for feruloylquinic acids is a balance between yield, efficiency, cost, and environmental impact. Modern methods like Ultrasound-Assisted Extraction and Microwave-Assisted Extraction have demonstrated superior performance in terms of yield and extraction time compared to traditional methods.[2][3] Supercritical Fluid Extraction stands out as a green and highly selective technology, though it requires a higher initial investment.[5][6] For releasing bound FQAs, alkaline or enzymatic hydrolysis can be effective, with the latter offering higher specificity and milder conditions.[1] The detailed protocols and comparative data provided in this guide aim to assist researchers in making informed decisions for their specific applications, ultimately facilitating the advancement of research and development involving these promising bioactive compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison and Optimization of Different Extraction Methods of Bound Phenolics from Jizi439 Black Wheat Bran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Extraction of Phenolic Compounds from Melastoma sanguineum Fruit: Optimization and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New Trends in Supercritical Fluid Technology and Pressurized Liquids for the Extraction and Recovery of Bioactive Compounds from Agro-Industrial and Marine Food Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Bioactivity of Methyl 3-O-feruloylquinate and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Methyl 3-O-feruloylquinate and its structural analogs. As a derivative of the well-studied feruloylquinic acids, this class of compounds exhibits significant potential in antioxidant, anti-inflammatory, and neuroprotective applications. This document synthesizes available experimental data to facilitate objective comparison and guide future research and development.
Introduction
This compound belongs to the larger family of chlorogenic acids, which are esters of cinnamic acids and quinic acid.[1] The specific arrangement of the feruloyl group on the quinic acid core, along with the methylation of the carboxyl group, gives rise to various isomers with potentially distinct biological activities.[2][3] These compounds have garnered significant interest for their potent antioxidant and neuroprotective properties, primarily attributed to their ability to mitigate oxidative stress, a key factor in many pathological conditions.[2][4]
Quantitative Comparison of Bioactivities
The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and neuroprotective effects of this compound and its close structural analogs.
Table 1: Antioxidant Activity of Feruloylquinic Acid Analogs
| Compound | Assay | IC₅₀ / EC₅₀ (µM) | Reference Compound | Reference IC₅₀ / EC₅₀ (µM) | Source |
| 3-O-Feruloylquinic acid | DPPH | 60 | Trolox | Not Reported | [3] |
| 4-O-Feruloylquinic acid | DPPH | Not Reported | Trolox | Not Reported | [3] |
| 5-O-Feruloylquinic acid | DPPH | Not Reported | Trolox | Not Reported | [3] |
| 3-O-Feruloylquinic acid | ABTS | 17 | Trolox | Not Reported | [3] |
| Ferulic Acid Derivative (S-52372) | DPPH | > 100 | Trolox | 20.3 | [5] |
| Ferulic Acid Derivative (S-52372) | ABTS | 15.6 | Trolox | 7.5 | [5] |
IC₅₀/EC₅₀ values represent the concentration required to inhibit/scavenge 50% of the radicals. A lower value indicates higher antioxidant activity.
Table 2: Anti-inflammatory Activity of Feruloylquinic Acid Analogs
| Compound | Assay | Cell Line | Concentration | % Inhibition of Nitric Oxide (NO) Production | IC₅₀ (µM) | Source |
| 3-O-Feruloylquinic acid | NO Production | RAW 264.7 | 400 µg/mL (~880 µM) | 60.92% | > 880 | [3] |
| Ferulic Acid Derivative (S-52372) | NO Production | RAW 264.7 | 1.6 µM | ~40% | Not Reported | [5] |
| Ferulic Acid Derivative (S-52372) | NO Production | RAW 264.7 | 8 µM | ~70% | Not Reported | [5] |
Inhibition of nitric oxide production is a key indicator of anti-inflammatory activity in vitro.
Table 3: Neuroprotective Effects of Related Compounds
| Compound | Assay | Cell Line | Challenge | Concentration | % Cell Viability Increase (vs. Challenge) | Source |
| Chlorogenic Acid | MTT | SH-SY5Y | Amyloid-β₁₋₄₂ | 100 µM | Significant reversal of Aβ-induced toxicity | [6] |
| Fisetin | MTT | SH-SY5Y | Amyloid-β₁₋₄₂ | Not Reported | Significant reversal of Aβ-induced toxicity | [7] |
| Apigenin | MTT | SH-SY5Y | Amyloid-β | Not Reported | Neuroprotective activity demonstrated | [8] |
The MTT assay measures cell viability and is a common method to assess the protective effects of compounds against neurotoxins.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[9][10]
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a constant absorbance at 517 nm.
-
Mix various concentrations of the test compound with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value.[11]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Principle: This assay is based on the ability of antioxidants to scavenge the blue/green ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the radical cation results in a decolorization that is measured spectrophotometrically.[9][10]
-
Protocol:
-
Generate the ABTS•+ solution by reacting ABTS with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at 734 nm.
-
Add various concentrations of the test compound to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ or TEAC (Trolox Equivalent Antioxidant Capacity) value.
-
Anti-inflammatory Activity Assay
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages:
-
Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide (NO) upon stimulation with lipopolysaccharide (LPS), a key event in the inflammatory response. The anti-inflammatory potential of a compound is assessed by its ability to inhibit this NO production. The concentration of nitrite (B80452), a stable product of NO, is measured in the cell culture supernatant using the Griess reagent.[12][13]
-
Protocol:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Measure the absorbance at 540 nm after a short incubation period.
-
Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
-
Neuroprotective Activity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay:
-
Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[8]
-
Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to differentiate if necessary.
-
Pre-treat the cells with various concentrations of the test compound.
-
Induce neurotoxicity by adding a stressor (e.g., amyloid-β peptide, hydrogen peroxide, or glutamate).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated controls.
-
2. Intracellular Reactive Oxygen Species (ROS) Measurement:
-
Principle: This assay quantifies the levels of intracellular ROS using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a non-fluorescent compound that can diffuse across the cell membrane. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
-
Protocol:
-
Culture and treat neuronal cells with the test compound and neurotoxic agent as described for the MTT assay.
-
Load the cells with DCFH-DA solution and incubate in the dark.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Quantify the reduction in ROS levels in treated cells compared to cells exposed only to the neurotoxin.
-
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the bioactivity of this compound and its analogs.
Caption: A generalized workflow for assessing the in vitro bioactivity of test compounds.
Caption: Hypothesized anti-inflammatory mechanism via inhibition of the NF-κB pathway.
Caption: Potential neuroprotective mechanism through activation of the Nrf2 pathway.
Conclusion
The available evidence strongly suggests that structural analogs of this compound are potent bioactive compounds with significant antioxidant, anti-inflammatory, and neuroprotective properties. The position of the feruloyl group on the quinic acid core appears to influence the degree of activity. While direct experimental data for this compound remains limited, the data presented for its close analogs provide a strong rationale for its further investigation as a therapeutic agent. The detailed experimental protocols and pathway diagrams included in this guide are intended to serve as a valuable resource for researchers in the design and execution of future studies in this promising area of natural product chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural Phenolic Compounds with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protective Effects of Chlorogenic Acid Against Amyloid-Beta-Induced Oxidative Stress and Ion Transport Dysfunction in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The neuroprotective role of chlorogenic acid and Fisetin in differentiated neuronal cell line-SHSY5Y against amyloid-β-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholar.ui.ac.id [scholar.ui.ac.id]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. The inhibition of inducible nitric oxide production in lipopolysaccharide-stimulated rat macrophages and in silico studies by flavonoids from Iris spuria L. rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
Safety Operating Guide
Personal protective equipment for handling Methyl 3-O-feruloylquinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Methyl 3-O-feruloylquinate, a phenylpropanoid compound used in various research applications, including studies on its potential to inhibit bacterial and viral activity and regulate immunity.[1] Adherence to these protocols is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not directly retrieved, data for the closely related compound Methyl 4-O-feruloylquinate indicates it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, the following personal protective equipment is mandatory to minimize exposure risks.
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be necessary where there is a potential for splashing.[4] |
| Skin Protection | Handle with chemically resistant gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3] Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[2][3] |
| Respiratory Protection | Use in a well-ventilated area, such as under a chemical fume hood, to avoid the formation of dust and aerosols.[3][5] If ventilation is inadequate, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[3] |
Operational Plan: Safe Handling Procedure
1. Preparation:
-
Before handling, ensure you are familiar with the compound's hazard profile.
-
Work in a designated, well-ventilated area, preferably a chemical fume hood.[5]
-
Ensure all necessary PPE is readily available and in good condition.
-
Have an emergency plan and spill kit accessible.
2. Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Use appropriate tools and techniques to minimize the generation of dust if handling the solid form.
-
If working with solutions, be mindful of potential splashes.
3. Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]
-
For long-term storage, a temperature of -20°C is recommended.[3]
-
If in a solvent, store at -80°C for up to six months or -20°C for up to one month.[3]
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.[2] This substance should be treated as hazardous waste.[2]
1. Waste Collection:
-
Solid Waste: Collect solid waste, including contaminated items like weigh boats and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container.[2]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and appropriately labeled hazardous waste container.[2] Do not mix with other chemical waste streams unless compatibility is confirmed.[2]
-
Contaminated Materials: Any materials used for cleaning spills, such as absorbent pads, should be collected and disposed of as solid hazardous waste.[2]
2. Storage of Waste:
-
Keep waste containers closed when not in use.[7]
-
Store waste in a designated, well-ventilated accumulation area, segregated from incompatible materials.[2][7]
3. Final Disposal:
-
Arrange for the collection of hazardous waste by a licensed environmental waste management company.[2]
-
Do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.[2]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | CAS:154418-15-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Chemical and Hazardous Waste Management | University of Kentucky College of Arts & Sciences [as.uky.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
